4-Bromopicolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMIQUAXGAICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351208 | |
| Record name | 4-Bromopicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-46-3 | |
| Record name | 4-Bromopicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopicolinamide
Abstract: This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a key heterocyclic building block in modern chemistry. The document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications in research and drug development, outlines critical safety and handling protocols, and presents an exemplary experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.
Core Chemical Identity and Properties
This compound is a substituted pyridine derivative. The presence of a bromine atom, an amide functional group, and a pyridine ring makes it a valuable and versatile intermediate for synthesizing a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its strategic functionalization allows for diverse chemical transformations.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62150-46-3 | [1][2][3] |
| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |
| Molecular Weight | 201.02 g/mol | [1][2][3] |
| IUPAC Name | 4-bromopyridine-2-carboxamide | [3] |
| Synonyms | 4-Bromo-2-pyridinecarboxamide, this compound | [3] |
| Physical Description | Solid, crystalline powder | [4] |
| Melting Point | 165 - 169 °C | |
| SMILES | C1=CN=C(C=C1Br)C(=O)N | [1][3] |
| InChIKey | HOKMIQUAXGAICH-UHFFFAOYSA-N | [3] |
digraph "4-Bromopicolinamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];
// Substituent nodes C7 [label="C", pos="-2.2,1.3!"]; O8 [label="O", pos="-3.1,0.7!"]; N9 [label="NH₂", pos="-2.2,2.3!"]; Br10 [label="Br", pos="0,-2.4!"];
// Bonds C6 -> N1 [label="", style=solid]; N1 -> C2 [label="", style=solid]; C2 -> C3 [label="", style=double]; C3 -> C4 [label="", style=solid]; C4 -> C5 [label="", style=double]; C5 -> C6 [label="", style=solid]; C6 -> C5 [label="", style=double, port=s]; C2 -> N1 [label="", style=double, port=s];
// Substituent bonds C2 -> C7 [label="", style=solid]; C7 -> O8 [label="", style=double]; C7 -> N9 [label="", style=solid]; C4 -> Br10 [label="", style=solid]; }
Caption: Chemical structure of this compound.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this profile is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The amide (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons' splitting pattern will be complex due to their coupling with each other.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the amide group, which would be the most downfield signal.
-
Infrared (IR) Spectroscopy : Key diagnostic peaks would include N-H stretching vibrations for the primary amide around 3100-3500 cm⁻¹, a strong C=O (amide I band) stretch around 1650-1680 cm⁻¹, and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[5][6]
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity (approximately 1:1 ratio), which is definitive for the presence of a single bromine atom.[7] Fragmentation would likely involve the loss of the amide group.
Synthesis and Reactivity
Synthesis Pathway
This compound is typically synthesized from its corresponding acid or ester derivative. A common laboratory-scale synthesis involves the amidation of a 4-bromopicolinate ester.
Caption: A common synthetic route to this compound.
Core Reactivity
The reactivity of this compound is dictated by its three key structural components:
-
Pyridine Ring Bromine : The C-Br bond is the most versatile site for modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) at the 4-position of the pyridine ring.
-
Amide Group : The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile. The N-H bonds can participate in hydrogen bonding, which is a crucial aspect of its role in medicinal chemistry scaffolds.[8]
-
Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.
Applications in Research and Drug Development
The picolinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[9][10] this compound serves as an ideal starting point for elaborating on this scaffold.
-
Drug Discovery : It is a key intermediate in the synthesis of inhibitors for various enzymes and modulators for receptors. The ability to perform cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.[11][12] Pyridone-containing molecules, often derived from picolinamides, have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[9]
-
Materials Science : Substituted pyridines are used in the development of ligands for metal complexes, functional polymers, and organic light-emitting diodes (OLEDs). The reactivity of the C-Br bond allows for the incorporation of the this compound unit into larger conjugated systems.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.
| Hazard Class | GHS Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
Handling Protocols:
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Exemplary Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a representative Suzuki cross-coupling reaction to illustrate the utility of this compound as a synthetic intermediate.
Objective: To synthesize 4-(4-methoxyphenyl)picolinamide from this compound and 4-methoxyphenylboronic acid.
Caption: Experimental workflow for a Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heating : Heat the reaction mixture to 90°C and stir vigorously overnight.
-
Reaction Monitoring : Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)picolinamide.
Conclusion
This compound, identified by CAS number 62150-46-3, is a cornerstone intermediate for chemical synthesis. Its well-defined physical and chemical properties, coupled with the strategic placement of reactive functional groups, make it an invaluable tool for researchers. Its primary utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of diverse molecular architectures, which is particularly vital for accelerating the discovery and development of novel therapeutic agents and advanced materials. Adherence to established safety protocols is essential when handling this compound to ensure a safe and effective research environment.
References
A complete list of sources cited throughout this document is provided below for verification and further reading.
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Appchem. This compound | 62150-46-3. Available from: [Link]
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PubChem. This compound | C6H5BrN2O | CID 693291. Available from: [Link]
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LookChem. Cas 14547-73-0, N-(4-bromophenyl)picolinamide. Available from: [Link]
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HETEROCYCLES. Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Available from: [Link]
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PubChem. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947. Available from: [Link]
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Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Available from: [Link]
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Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
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An In-depth Technical Guide to 4-Bromopicolinamide: Molecular Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a key heterocyclic building block in contemporary drug discovery and organic synthesis. We will delve into a detailed analysis of its molecular architecture, explore robust synthetic methodologies with an emphasis on the rationale behind experimental choices, and discuss its applications, particularly within the pharmaceutical industry. This document is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of this important molecule.
Molecular Structure and Physicochemical Properties
This compound, systematically named 4-bromopyridine-2-carboxamide, is a pyridine derivative characterized by a bromine atom at the C4 position and a carboxamide group at the C2 position.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is electron-deficient, which influences the reactivity of its substituents. The bromine atom, an electron-withdrawing group, further decreases the electron density of the ring. The amide functionality at the C2 position can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.
Key Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 62150-46-3 | [1] |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| IUPAC Name | 4-bromopyridine-2-carboxamide | [1] |
| SMILES | C1=CN=C(C=C1Br)C(=O)N | [1] |
| Appearance | Off-white to light yellow crystalline solid (typical) | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily starting from either 4-bromopicolinic acid or 4-bromopicolinonitrile. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 4-Bromopicolinic Acid
This is a classical and widely applicable method for the formation of primary amides from their corresponding carboxylic acids. The overall transformation involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. Direct reaction with ammonia requires harsh conditions and is often low-yielding. Therefore, a two-step approach involving the formation of a more reactive intermediate, such as an acyl chloride, is preferred for its high efficiency and milder reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction of the acyl chloride with ammonia or ammonium hydroxide provides the desired amide.
Step 1: Formation of 4-Bromopicolinoyl Chloride
-
To a stirred solution of 4-bromopicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.[2][3]
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromopicolinoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation with Ammonium Hydroxide
-
The crude 4-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane or THF and cooled to 0 °C in an ice bath.
-
Concentrated ammonium hydroxide (a slight excess) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound from 4-Bromopicolinic Acid.
Synthesis via Hydrolysis of 4-Bromopicolinonitrile
An alternative and efficient route to this compound is the controlled hydrolysis of 4-bromopicolinonitrile. This method is particularly attractive if the nitrile is a more readily available starting material.
The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids. However, under controlled conditions, the reaction can be stopped at the intermediate amide stage.[4][5] Basic hydrolysis, often employing hydrogen peroxide in the presence of a base, is a common method for this partial hydrolysis. The peroxide acts as the nucleophile, and the subsequent steps lead to the formation of the amide with the release of oxygen.
-
4-bromopicolinonitrile (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of alcohol and water.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution.
-
Aqueous hydrogen peroxide (30% w/w) is added dropwise to the stirred mixture at a controlled temperature, typically between 20-40 °C.
-
The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water.
-
The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Caption: Synthesis of this compound via Hydrolysis of 4-Bromopicolinonitrile.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons.
-
Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct signals are expected. The proton at C6 will likely be the most downfield due to its proximity to the nitrogen atom. The protons at C3 and C5 will also be in this region, with their exact chemical shifts influenced by the bromine and amide substituents.
-
Amide Protons (-CONH₂): The two protons of the primary amide group will typically appear as two broad singlets in the region of δ 7.5-8.5 ppm. The broadness is due to quadrupolar relaxation and potential hydrogen bonding.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons in the molecule. The carbon of the carbonyl group (C=O) will be the most downfield, typically in the range of δ 160-170 ppm. The pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine atom (C4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
-
The chemical shifts of the other pyridine carbons (C2, C3, C5, C6) will be influenced by their position relative to the nitrogen atom and the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: The primary amide will show two characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.[6]
-
C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretch will be present in the region of 1680-1630 cm⁻¹.[6]
-
N-H Bending (Amide II band): An N-H bending vibration is expected around 1650-1590 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration of the amide will appear in the range of 1400-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]
-
C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.[6]
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Scaffold for Bioactive Molecules: The picolinamide scaffold is present in a number of biologically active compounds. The bromine atom at the C4 position provides a handle for further functionalization through various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Directed Metalation: The amide group at the C2 position can act as a directing group for ortho-lithiation, enabling the introduction of substituents at the C3 position of the pyridine ring.
-
Synthesis of Fused Heterocycles: this compound can be a precursor for the synthesis of various fused heterocyclic systems with potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its molecular structure, with a strategically placed bromine atom and a functional amide group on a pyridine core, offers multiple avenues for synthetic elaboration. The synthetic routes detailed in this guide, starting from either 4-bromopicolinic acid or 4-bromopicolinonitrile, provide reliable and scalable methods for its preparation. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. The utility of this compound as a key intermediate in the development of novel pharmaceuticals and other functional molecules underscores its importance in modern chemical research.
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An In-depth Technical Guide to 4-Bromopicolinamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopicolinamide, with the IUPAC name 4-bromopyridine-2-carboxamide[1], is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a bromine atom and an amide group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, with a focus on its emerging role in the development of targeted cancer therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 62150-46-3 | [1] |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| Boiling Point | 333.5 °C at 760 mmHg (Predicted) | [2] |
| XLogP3-AA | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 56 Ų | [1] |
Solubility: While comprehensive quantitative solubility data is not readily available in peer-reviewed literature, empirical observations suggest that this compound exhibits limited solubility in water. It is generally more soluble in polar organic solvents. For practical laboratory applications, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions. It is advised to first dissolve the compound in a small amount of DMSO before diluting with aqueous solutions to avoid precipitation[3].
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pyridine derivatives. A common and effective route involves the amidation of a 4-bromopicolinic acid derivative. The following protocol is a representative example of how this transformation can be carried out in a laboratory setting.
Experimental Protocol: Synthesis from 4-Bromopicolinic Acid
This synthesis involves the conversion of 4-bromopicolinic acid to its corresponding amide.
Step 1: Activation of 4-Bromopicolinic Acid
-
To a solution of 4-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction when using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The completion of this step results in the formation of the acyl chloride intermediate.
Step 2: Amidation
-
In a separate flask, prepare a concentrated solution of aqueous ammonia.
-
Cool the acyl chloride solution from Step 1 to 0 °C and add the ammonia solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and carboxamide substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be affected by the electronegativity of the nitrogen and bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the amide group (typically in the range of 3100-3500 cm⁻¹), the C=O stretching vibration of the amide (around 1650-1680 cm⁻¹), and C-Br stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery
The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to undergo further chemical modifications allows for the exploration of a wide chemical space in the search for new therapeutic agents.
Intermediate for PARP Inhibitors
A particularly promising application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The picolinamide scaffold is a common feature in many potent PARP inhibitors, and this compound serves as a key intermediate for introducing diversity at the 4-position of the pyridine ring to optimize the pharmacological properties of these inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Storage: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it at 2-8°C under an inert gas is advisable.[2]
Disposal: Waste material should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an attractive building block for the creation of novel bioactive molecules. The growing importance of PARP inhibitors in oncology further highlights the value of this compound as a crucial intermediate in the development of next-generation cancer therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research endeavors.
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The Synthetic Cornerstone: A Technical Guide to 4-Bromopicolinamide and Its Role in PARP Inhibitor Development
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of 4-Bromopicolinamide, a key heterocyclic building block. Moving beyond a simple data sheet, this guide elucidates the synthesis, chemical properties, and, most critically, the strategic application of this molecule as a foundational intermediate in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors for targeted cancer therapy. We will delve into the mechanistic rationale behind the use of the picolinamide scaffold and provide actionable insights into the experimental workflows for evaluating the efficacy of its derivatives.
Introduction: The Strategic Importance of the Picolinamide Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that target complex biological systems. Within this class, picolinamides (pyridine-2-carboxamides) have garnered significant attention, particularly in the design of enzyme inhibitors.[2]
This compound, with its strategically placed bromine atom, serves as a versatile precursor for the synthesis of a diverse library of substituted picolinamides.[3] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of complex molecular fragments to probe the active sites of therapeutic targets. While not a potent bioactive molecule in its own right, its value lies in its role as a critical starting material for the synthesis of more elaborate drug candidates, most notably, a new generation of PARP inhibitors.[4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O | [6] |
| Molecular Weight | 201.02 g/mol | [6] |
| CAS Number | 62150-46-3 | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Boiling Point | 333.5 °C at 760 mmHg | [3] |
| IUPAC Name | 4-bromopyridine-2-carboxamide | [6] |
| Synonyms | 4-bromo-2-pyridinecarboxamide, this compound | [6] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and scalable route involves the oxidation of a substituted picoline followed by amidation.
Synthesis of the Precursor: 4-Bromopicolinic Acid
The journey to this compound begins with the synthesis of its corresponding carboxylic acid, 4-bromopicolinic acid. A reliable method for this transformation is the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).[8]
Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine [8]
-
To a solution of 4-bromo-2-methylpyridine (1 equivalent) in water, gradually add potassium permanganate (2.5 equivalents) in portions, maintaining the reaction temperature between 75-82°C.
-
After the addition is complete, continue stirring at the same temperature for 30 minutes to ensure the reaction goes to completion.
-
Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with hot water and combine the filtrates.
-
Cool the filtrate and, if necessary, acidify to precipitate the 4-bromopicolinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Amidation to this compound
The final step in the synthesis is the conversion of 4-bromopicolinic acid to the corresponding amide. This can be achieved through several standard amidation procedures. A common laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia. A more direct industrial-scale approach involves the direct amination of the corresponding ester.[7]
Experimental Protocol: Amidation of Ethyl 4-bromopicolinate [7]
-
The crude ethyl 4-bromopicolinate, obtained from the esterification of 4-bromopicolinic acid, is added in portions to a solution of ammonia.
-
The reaction mixture is stirred, typically overnight, to allow for complete conversion.
-
The resulting solid, this compound, is collected by centrifugation or filtration.
-
The product is washed with a suitable solvent, such as ethyl acetate, and dried.
Application in Drug Discovery: A Gateway to PARP Inhibitors
The primary utility of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, particularly PARP inhibitors. The picolinamide scaffold has been identified as a key pharmacophore for potent and selective PARP inhibition.[9][10]
The Role of PARP in DNA Repair and Cancer
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair, genomic stability, and programmed cell death.[11] PARP1, in particular, is a key player in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[11]
In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival.[12] Inhibiting PARP in these "BRCA-deficient" cells leads to an accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. Since these cells lack the machinery for high-fidelity DSB repair (homologous recombination), the accumulation of DSBs triggers cell death. This concept is known as "synthetic lethality" and is the cornerstone of PARP inhibitor therapy.[12]
The Picolinamide Scaffold in PARP Inhibitor Design
The picolinamide moiety has proven to be an effective scaffold for designing potent PARP inhibitors.[2] The amide group can form crucial hydrogen bonds with amino acid residues in the nicotinamide-binding pocket of the PARP enzyme, mimicking the interaction of the natural substrate, NAD+.[13] The pyridine ring can participate in π-stacking interactions with aromatic residues in the active site.
This compound provides a strategic starting point for the synthesis of these inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents at the 4-position of the pyridine ring.[3] This allows for the exploration of the chemical space around the picolinamide core to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow: Evaluating Picolinamide-Based PARP Inhibitors
The development of novel PARP inhibitors from a this compound precursor requires a robust experimental workflow to assess their biological activity. This typically involves a combination of in vitro enzymatic assays and cell-based assays.
In Vitro PARP1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1. A common format is a histone-coating ELISA-based assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP1.
-
PARP1 and NAD+ Addition: Add purified PARP1 enzyme and its co-factor, NAD+, to the wells.
-
Compound Incubation: Add the test compounds (picolinamide derivatives) at various concentrations to the wells. Include appropriate controls (no inhibitor, known inhibitor).
-
PARylation Reaction: Incubate the plate to allow the PARP1-mediated poly(ADP-ribosyl)ation of the histones.
-
Detection: Use an antibody that specifically recognizes the PAR polymer, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a substrate for the enzyme on the secondary antibody to generate a detectable signal (colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity and calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the PARP1 enzymatic activity.
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of the compounds to selectively kill cancer cells with defective DNA repair pathways.
Step-by-Step Methodology:
-
Cell Seeding: Seed two isogenic cell lines into 96-well plates: one with a functional BRCA gene (BRCA-proficient) and one with a mutated or deleted BRCA gene (BRCA-deficient).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to the wells.
-
Signal Measurement: Measure the resulting colorimetric, fluorescent, or luminescent signal, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration for both cell lines and calculate the IC50 value for each. A compound that shows a significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line is considered a promising candidate with a synthetic lethal effect.
Conclusion
This compound is a molecule of significant strategic importance in the field of drug discovery, particularly in the development of targeted cancer therapies. While not a therapeutic agent itself, its value as a versatile and readily modifiable synthetic intermediate is undeniable. The picolinamide scaffold, for which this compound is a key precursor, has proven to be a highly effective pharmacophore for the potent and selective inhibition of PARP enzymes. A thorough understanding of its synthesis, chemical properties, and its application in the design of PARP inhibitors, coupled with robust experimental evaluation, will continue to drive the development of novel and effective treatments for cancers with underlying DNA repair deficiencies.
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Bromopicolinamide
This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its discovery, historical context, synthesis, and physicochemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that follows the scientific journey of this compound, from its foundational chemistry to its potential applications.
Introduction: The Picolinamide Core and the Influence of Halogenation
Picolinamide, the amide derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry and materials science. The pyridine nitrogen and the adjacent carboxamide group create a bidentate chelation site, enabling interaction with a variety of metal centers and biological targets. The introduction of a bromine atom at the 4-position of the pyridine ring, yielding this compound, significantly alters the electronic and steric properties of the parent molecule. This modification can enhance binding affinities, modulate metabolic stability, and provide a reactive handle for further chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
While the specific historical record of the first synthesis of this compound is not prominently documented in readily available literature, its existence is noted in chemical databases with the CAS Registry Number 62150-46-3.[1][2][3] The development of synthetic routes to functionalized picolinamides has been an area of active research, driven by the diverse biological activities exhibited by this class of compounds, including fungicidal, herbicidal, and anticancer properties.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound and its immediate precursor, 4-Bromopicolinic acid, are summarized below.
| Property | This compound | 4-Bromopicolinic Acid |
| CAS Number | 62150-46-3[1] | 30766-03-1[4] |
| Molecular Formula | C₆H₅BrN₂O[2] | C₆H₄BrNO₂[4] |
| Molecular Weight | 201.02 g/mol [1] | 202.01 g/mol |
| Appearance | White to off-white crystalline solid (typical) | White to off-white crystalline solid[4] |
| Solubility | Soluble in polar organic solvents | Soluble in polar solvents like water and alcohols[4] |
| IUPAC Name | 4-bromopyridine-2-carboxamide[1] | 4-bromopyridine-2-carboxylic acid |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is logically approached in two principal stages: the preparation of the key intermediate, 4-Bromopicolinic acid, followed by its conversion to the primary amide.
Step 1: Synthesis of 4-Bromopicolinic Acid
The most common and industrially scalable route to 4-Bromopicolinic acid begins with a suitable picoline derivative. A representative workflow is the oxidation of 4-bromo-2-methylpyridine.
Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine
-
Reaction Setup: To a stirred solution of 4-bromo-2-methylpyridine in water, potassium permanganate (KMnO₄) is added portion-wise. The use of water as a solvent is advantageous for its low cost, non-flammability, and ability to dissolve the permanganate salt.
-
Temperature Control: The reaction mixture is heated to facilitate the oxidation. The temperature is typically maintained between 80-100°C. Careful control is necessary to prevent side reactions and ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Workup: Upon completion, the hot solution is filtered to remove the MnO₂. The filtrate is then cooled and acidified (e.g., with hydrochloric acid) to a pH of approximately 3-4. This protonates the carboxylate, causing the 4-Bromopicolinic acid to precipitate out of the solution.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried to yield the desired product. Further purification can be achieved by recrystallization.
Causality in Experimental Choices:
-
Potassium Permanganate: A strong oxidizing agent capable of converting the methyl group of the picoline to a carboxylic acid. It is a cost-effective choice for large-scale synthesis.
-
Aqueous Medium: Provides a safe and economical reaction environment.
-
Acidic Workup: Essential for the protonation of the carboxylate salt to the free carboxylic acid, which is less soluble in water and thus precipitates.
Step 2: Amidation of 4-Bromopicolinic Acid
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory-scale method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: 4-Bromopicolinic acid is suspended in an inert solvent (e.g., dichloromethane or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the slow addition of thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-bromopicolinoyl chloride.[5]
-
Amidation: The crude acyl chloride is dissolved in an inert solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia. The reaction is highly exothermic and requires careful temperature control. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7]
-
Workup and Isolation: After the addition is complete, the reaction mixture is stirred until the reaction is complete. The resulting solid, this compound, is collected by filtration, washed with water to remove ammonium chloride, and dried.
Self-Validating System and Rationale:
-
Activation to Acyl Chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step. The hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride ion is an excellent leaving group, facilitating the subsequent nucleophilic attack by ammonia.
-
Use of Excess Ammonia: A second equivalent of ammonia is required to neutralize the hydrogen chloride byproduct of the reaction, forming ammonium chloride.[8] This prevents the protonation of the desired amine product.
-
Inert Solvent: Prevents unwanted side reactions of the highly reactive acyl chloride with the solvent.
Significance and Potential Applications
While specific biological activity data for this compound is not extensively published, the picolinamide scaffold is a cornerstone in the development of bioactive compounds. The introduction of the bromo-substituent opens avenues for its use as a key intermediate in the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Derivatives of picolinamide have demonstrated a wide range of biological activities, including:
-
Fungicides: Picolinamide-based compounds are effective against various fungal pathogens in agriculture.
-
Herbicides: Certain picolinamide derivatives exhibit herbicidal properties.
-
Anticancer Agents: The picolinamide scaffold has been incorporated into molecules designed to target various cancer-related pathways.
-
Antibacterial Agents: Brominated aromatic compounds, in general, have been investigated for their antibacterial properties.
The presence of the bromine atom in this compound makes it a valuable synthon for generating libraries of picolinamide derivatives for high-throughput screening in drug discovery and agrochemical research.
Conclusion
This compound, while not a compound with a widely celebrated history of discovery, represents a fundamentally important building block in modern organic and medicinal chemistry. Its synthesis, achievable through well-established and robust chemical transformations, provides a gateway to a vast chemical space of functionalized picolinamides. The insights into its synthesis and the rationale behind the experimental choices provided in this guide are intended to empower researchers to utilize this versatile compound in their own investigations, contributing to the ongoing discovery of novel molecules with significant biological and material applications.
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Unlocking the Therapeutic Potential of 4-Bromopicolinamide: A Technical Guide for Preclinical Research
Introduction: The Strategic Importance of the Picolinamide Scaffold
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its derivatives have demonstrated compelling potential in oncology, infectious diseases, and mycology. The strategic introduction of a bromine atom at the 4-position of the pyridine ring, yielding 4-Bromopicolinamide, presents a unique opportunity for targeted therapeutic development. The bromine atom is not merely a placeholder; it can significantly influence the molecule's pharmacokinetic properties and target engagement through mechanisms such as halogen bonding.[1][2][3][4][5] This guide provides a comprehensive framework for exploring the therapeutic potential of this compound, outlining hypothesized mechanisms of action, target validation strategies, and detailed experimental protocols for its synthesis, derivatization, and biological evaluation.
Section 1: Physicochemical Properties and Synthesis of this compound
A thorough understanding of the fundamental properties of this compound is the cornerstone of any research endeavor.
| Property | Value | Source |
| CAS Number | 62150-46-3 | |
| Molecular Formula | C₆H₅BrN₂O | |
| Molecular Weight | 201.02 g/mol | |
| IUPAC Name | 4-bromopyridine-2-carboxamide |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid, 4-Bromopicolinic acid, which is commercially available. A standard amidation protocol is recommended.
This protocol employs a carbodiimide coupling agent to facilitate the formation of the amide bond.
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromopicolinic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the solution. Stir for 30 minutes at 0°C to form the active ester.
-
Amidation: Add a solution of aqueous ammonia (excess) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]
Synthesis of this compound from 4-Bromopicolinic acid.
Section 2: Hypothesized Therapeutic Targets and Research Areas
The picolinamide scaffold has been associated with several biological activities. The introduction of a bromine atom at the 4-position allows for the formulation of specific, testable hypotheses for this compound.
Anticancer Activity via Kinase Inhibition
Hypothesis: this compound acts as a potent inhibitor of protein kinases implicated in tumorigenesis, with the bromine atom enhancing binding affinity through halogen bonding with the kinase active site.
Rationale: Numerous picolinamide derivatives have demonstrated anticancer properties, some acting as kinase inhibitors.[7] Halogenated inhibitors often exhibit enhanced affinity for kinase targets.[1][2][3][4][5] The bromine atom in this compound can form a halogen bond with backbone carbonyls in the hinge region of a kinase, a common interaction motif for ATP-competitive inhibitors.
Primary Target of Interest: Aurora B Kinase
Aurora B kinase is a key regulator of mitosis and is frequently overexpressed in a wide range of human cancers, including non-small cell lung carcinoma, glioblastoma, hepatocellular carcinoma, and cancers of the ovary, colon, and prostate.[8][9][10][11][12] Its overexpression is often correlated with poor prognosis, making it an attractive therapeutic target.
Workflow for the derivatization of this compound.
Suzuki Cross-Coupling
Objective: To introduce aryl or heteroaryl moieties at the 4-position.
Protocol Outline:
-
Reactants: Combine this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Reaction: Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Purification: Purify the product using standard chromatographic techniques. [13][14][15][16][17]
Buchwald-Hartwig Amination
Objective: To introduce primary or secondary amines at the 4-position.
Protocol Outline:
-
Reactants: In an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture until the starting material is consumed.
-
Purification: After work-up, purify the N-substituted picolinamide derivative by chromatography. [18][19][20][21][22]
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its strategic design, leveraging the picolinamide scaffold and the unique properties of the bromine substituent, warrants a comprehensive investigation into its potential as an anticancer, antifungal, and antibacterial agent. The detailed experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and embark on lead optimization programs. Through rigorous preclinical evaluation, the full therapeutic potential of this compound and its derivatives can be unlocked.
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Discovery of 4-Bromopicolinamide Derivatives and Analogs: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Executive Summary
The picolinamide scaffold is a privileged structure in medicinal chemistry, valued for its role as a versatile directing group in complex syntheses and as a core component of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the pyridine ring creates 4-bromopicolinamide, a key starting material that offers a unique combination of physicochemical properties and synthetic versatility. The bromine atom not only modulates the electronic profile of the ring but also serves as a crucial synthetic handle for introducing a wide array of functionalities through modern cross-coupling reactions. This guide provides a comprehensive overview of the discovery and development of this compound derivatives, with a particular focus on their synthesis, biological evaluation as potent enzyme inhibitors, and the systematic exploration of their structure-activity relationships (SAR). We will delve into detailed experimental protocols, the rationale behind strategic design choices, and the application of advanced concepts such as bioisosteric replacement to optimize lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the this compound scaffold in their discovery programs.
Chapter 1: The this compound Scaffold: A Privileged Starting Point
The Picolinamide Moiety in Modern Synthesis
The picolinamide functional group has gained prominence not merely as a pharmacophore but as a powerful directing group in transition-metal-catalyzed C–H bond functionalization.[1][2] This strategy allows for the selective activation and modification of otherwise inert C-H bonds, providing a highly efficient route to complex molecular architectures from simple precursors.[3][4] The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group chelate to a metal catalyst (commonly palladium), directing the catalytic activity to a specific C-H bond within the substrate.[1][4] This directed approach is instrumental in building libraries of analogs by enabling reactions that would be challenging using traditional synthetic methods.
Strategic Significance of the 4-Bromo Substituent
The introduction of a bromine atom at the 4-position of the picolinamide ring is a deliberate and strategic choice in medicinal chemistry. Halogenation, and specifically bromination, imparts several key advantages:
-
Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Blocking: A bromine atom can be strategically placed to block sites of potential metabolic oxidation, thereby increasing the compound's in vivo half-life.[5]
-
Synthetic Handle: Most importantly, the carbon-bromine bond is an exceptionally versatile functional group for further synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse aryl, heteroaryl, alkyl, and amino groups. This synthetic flexibility is paramount for comprehensive SAR exploration.[6]
-
Enhanced Biological Activity: In some cases, the presence of a halogen atom can lead to specific, favorable interactions with a biological target, such as halogen bonding, which can enhance binding affinity and potency.[7] The increased antibacterial activity of some brominated compounds has been attributed to changes in electron density.[8]
Chapter 2: Synthesis of this compound Derivatives
The synthesis of novel analogs begins with the robust construction of the core scaffold, followed by systematic derivatization. The general workflow involves preparing the this compound core and then using it as a versatile platform for diversification.
Generalized Synthetic Workflow
The overall strategy for creating a library of this compound derivatives is a multi-stage process that emphasizes modularity and efficiency. The following workflow diagram illustrates the key phases, from the synthesis of the core intermediate to the generation and characterization of final analog compounds.
Caption: Generalized workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of the this compound Core
This protocol details the synthesis of the parent this compound from commercially available 4-bromopicolinic acid. The procedure is a standard amide bond formation reaction.
Objective: To synthesize this compound (CAS 62150-46-3) as a key intermediate.[9][10]
Materials:
-
4-Bromopicolinic acid[11]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH) solution (28-30%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and fume hood.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromopicolinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise over 10 minutes. Causality Note: This step converts the less reactive carboxylic acid into a highly electrophilic acid chloride, which is essential for efficient amidation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromopicolinoyl chloride.
-
-
Amidation:
-
Re-dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution (approx. 10 eq) to 0 °C.
-
Add the acid chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate will form immediately. Trustworthiness Note: Using a large excess of ammonium hydroxide ensures complete reaction and neutralizes the HCl byproduct generated.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a white to off-white solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 201.02 g/mol .[10]
-
Chapter 3: Biological Evaluation and SAR Exploration
A primary application for picolinamide derivatives has been in the development of inhibitors for the Poly(ADP-ribose) polymerase (PARP) enzyme family.[12] PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[13][14]
Biological Screening Cascade
A hierarchical screening approach is employed to efficiently identify and characterize potent and selective inhibitors from a library of synthesized compounds. This cascade progresses from high-throughput biochemical assays to more complex cell-based and in-vivo models.
Caption: A typical screening cascade for the evaluation of PARP inhibitors.
Experimental Protocol: In-Vitro PARP-1 Inhibition Assay (HTS Colorimetric)
This protocol outlines a standard, high-throughput colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP-1.
Principle: The assay measures the incorporation of biotinylated NAD⁺ onto histone proteins by PARP-1. The resulting biotinylated histones are detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (coated on a 96-well plate)
-
Activated DNA (double-stranded)
-
Biotinylated NAD⁺
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Wash the plate 3 times with wash buffer.
-
Compound Addition: Add 2 µL of test compounds at various concentrations (typically a 10-point serial dilution) to the appropriate wells. Include wells for a positive control (known inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle). Trustworthiness Note: The inclusion of positive and negative controls on every plate is essential for validating assay performance and data normalization.
-
Reaction Initiation: Prepare a master mix containing assay buffer, activated DNA, biotinylated NAD⁺, and PARP-1 enzyme. Add this mix to all wells to start the reaction. Causality Note: Activated DNA is required to stimulate the catalytic activity of PARP-1, mimicking its activation at sites of DNA damage.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate 5 times to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. This will bind to the biotinylated histones captured on the plate.
-
Wash the plate 5 times.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, allowing the color to develop.
-
Add stop solution to quench the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of the positive control).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies
SAR analysis systematically investigates how modifications to a molecule's structure affect its biological activity, guiding the optimization of lead compounds.[6][15] For this compound-based PARP inhibitors, the SAR exploration would focus on three key regions: the amide substituent, the 4-position of the pyridine ring, and the core scaffold itself.
Table 1: Illustrative SAR Data for this compound Analogs as PARP-1 Inhibitors
| Compound ID | R¹ (Amide Substituent) | R² (4-Position) | PARP-1 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) |
| 1 | -H | -Br | 5,200 | >10 |
| 2 | -CH₃ | -Br | 1,500 | >20 |
| 3 | -Benzyl | -Br | 250 | >50 |
| 4 | -H | -Phenyl | 850 | >30 |
| 5 | -Benzyl | -Phenyl | 15 | >100 |
| 6 | -Benzyl | -CF₃ | 45 | >80 |
| 7 | -Benzyl | -CN | 90 | >60 |
Note: Data are hypothetical and for illustrative purposes only.
SAR Insights & Logic:
From the illustrative data, a logical framework for optimization emerges.
-
Amide Substitution (R¹): Moving from the unsubstituted amide (1 ) to a methyl (2 ) and then a larger benzyl group (3 ) progressively increases potency. This suggests a hydrophobic pocket in the enzyme's active site that can accommodate bulky substituents on the amide nitrogen.
-
Modification at 4-Position (R²): Replacing the bromine atom in the parent compound (1 ) with a phenyl group (4 ) improves activity. This indicates that an aryl-aryl interaction may be beneficial.
-
Synergistic Effects: The combination of the optimal groups from both positions (benzyl at R¹ and phenyl at R²) in compound 5 results in a dramatic, synergistic increase in potency and selectivity. This highlights the importance of multi-parameter optimization.
-
Bioisosteric Replacement of Bromine (R²): Replacing the phenyl group in the lead compound 5 with bioisosteres like trifluoromethyl (-CF₃, 6 ) or cyano (-CN, 7 ) retains high potency.[16] This provides alternative chemical matter with potentially different physicochemical or pharmacokinetic properties, which can be crucial for overcoming issues like poor solubility or metabolic instability.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Chapter 4: Advanced Drug Design Strategies
Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties.[16][17] This strategy is used to fine-tune potency, selectivity, and ADME characteristics.[18]
-
Classical Bioisosteres: Exchanging a bromine atom for other halogens (Cl, F) or for groups of similar size like -CF₃ or -CN.
-
Non-Classical Bioisosteres: Replacing entire functional groups. For example, the carboxamide group (-CONH₂) could be replaced with a reverse amide, an oxadiazole, or a triazole to alter hydrogen bonding patterns, polarity, and metabolic stability.
Scaffold Hopping
Scaffold hopping is a more advanced strategy that involves replacing the central this compound core with a structurally different scaffold while preserving the essential three-dimensional arrangement of key pharmacophoric features.[19][20] For instance, the 4-bromopyridine ring could be replaced by other heterocycles like a 4-bromoquinoline, a brominated benzophenone, or a 4-bromoisoquinoline to explore novel intellectual property space and discover compounds with entirely new biological and pharmacokinetic profiles.[21][22][23]
Conclusion
The this compound scaffold represents a highly valuable and synthetically tractable starting point for modern drug discovery campaigns. Its utility as a directing group, combined with the versatility of the 4-bromo substituent as a handle for cross-coupling, enables the rapid and systematic generation of diverse chemical libraries. Through a structured approach involving robust synthesis, a hierarchical biological screening cascade, and rigorous SAR analysis, these derivatives can be optimized into potent and selective lead candidates targeting critical enzymes like PARP-1. The application of advanced design principles such as bioisosterism and scaffold hopping further empowers researchers to overcome developmental hurdles and unlock the full therapeutic potential of this privileged chemical class.
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An In-depth Technical Guide to the Spectroscopic Data of 4-Bromopicolinamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromopicolinamide (IUPAC name: 4-bromopyridine-2-carboxamide), a key heterocyclic building block in medicinal chemistry and materials science. A multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for the unequivocal structural elucidation and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data and the underlying principles of each analytical technique. The methodologies presented herein establish a framework for the rigorous characterization of related small molecules.
Introduction
This compound is a substituted pyridine derivative with significant potential in the synthesis of a wide array of biologically active molecules and functional materials. The precise placement of the bromine atom and the carboxamide group on the pyridine ring imparts unique chemical properties that are of interest in drug design and catalysis. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such compounds. This guide will delve into the theoretical and practical aspects of NMR, IR, and MS analysis of this compound, presenting a detailed interpretation of its spectral features.
Molecular Structure and Properties
A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | 4-bromopyridine-2-carboxamide | [1] |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| CAS Number | 62150-46-3 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-6 |
| ~8.20 | d | 1H | H-3 |
| ~7.70 | dd | 1H | H-5 |
| ~7.50 (broad s) | s | 1H | -NH₂ |
| ~5.80 (broad s) | s | 1H | -NH₂ |
Interpretation:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is predicted to be the most deshielded and appear at the lowest field (~8.50 ppm) as a doublet. The proton at the 3-position (H-3) is also deshielded due to its proximity to the electron-withdrawing carboxamide group and is expected to appear as a doublet around 8.20 ppm. The proton at the 5-position (H-5) will be a doublet of doublets (~7.70 ppm) due to coupling with both H-3 and H-6. The two protons of the primary amide (-NH₂) are expected to appear as two broad singlets at approximately 7.50 and 5.80 ppm due to quadrupole broadening from the adjacent nitrogen atom and possible hydrogen bonding.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (amide) |
| ~151.0 | C-2 |
| ~150.0 | C-6 |
| ~131.0 | C-4 |
| ~128.0 | C-5 |
| ~124.0 | C-3 |
Interpretation:
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group is the most deshielded and is expected to appear at the lowest field (~165.0 ppm). The carbon atom attached to the bromine (C-4) is predicted to be around 131.0 ppm. The remaining four carbons of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atom, the bromine atom, and the carboxamide group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Medium, Broad | N-H stretching (amide) |
| 3100-3000 | Weak | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (amide I band) |
| ~1600 | Medium | N-H bending (amide II band) |
| 1580, 1470, 1430 | Medium to Weak | C=C and C=N stretching (pyridine ring) |
| ~1100 | Medium | C-N stretching |
| ~830 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretching |
Interpretation:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3400-3100 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amide. A strong absorption around 1680 cm⁻¹ is indicative of the C=O stretching of the amide (Amide I band). The N-H bending vibration (Amide II band) is expected to appear around 1600 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be observed in the 1580-1430 cm⁻¹ region. The C-Br stretching vibration is expected at a lower wavenumber, around 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 201/203 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 185/187 | [M-NH₂]⁺ |
| 157/159 | [M-C(O)NH₂]⁺ |
| 121 | [M-Br]⁺ |
| 78 | [C₅H₄N]⁺ (pyridine ring) |
Interpretation:
The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) at m/z 201 and 203. Key fragmentation pathways would involve the loss of the amide group. The loss of the amino group (-NH₂) would result in a fragment ion at m/z 185/187. The loss of the entire carboxamide group (-C(O)NH₂) would lead to a fragment at m/z 157/159. Another significant fragmentation would be the loss of the bromine atom, giving a peak at m/z 121. The base peak could correspond to the stable pyridine ring fragment at m/z 78.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at a frequency of 125 MHz. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 50-500.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The predicted spectral data, based on established principles and comparison with related compounds, offers a reliable reference for researchers working with this important chemical intermediate. The experimental protocols outlined in this guide provide a standardized approach for the quality control and structural verification of this compound and similar compounds, ensuring the integrity and reproducibility of scientific research.
References
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Navigating the Synthesis and Safety of 4-Bromopicolinamide: A Technical Guide for Advanced Researchers
Abstract: 4-Bromopicolinamide is a pivotal heterocyclic building block in modern drug discovery, valued for its utility in constructing complex molecular architectures. Its prevalence in medicinal chemistry, particularly as a precursor for innovative therapeutic agents, necessitates a thorough understanding of its handling, reactivity, and safety profile.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will delve into the compound's core characteristics, elucidate best practices for its safe laboratory handling, and present a validated protocol for its application, ensuring both scientific integrity and personnel safety. This document is structured to be a self-validating system, where the rationale behind each procedural step is clearly articulated, empowering the user with not just the 'how,' but the critical 'why.'
Core Profile of this compound
This compound (CAS No: 62150-46-3) is a pyridinecarboxamide derivative.[4][5] Its structure, featuring a bromine atom at the 4-position of the pyridine ring, makes it an important intermediate in organic synthesis.[2][6] The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the C4 position, making the bromine a good leaving group for nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions.[7]
| Property | Value | Source |
| Molecular Formula | C6H5BrN2O | [4][5] |
| Molecular Weight | 201.02 g/mol | [4] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Not clearly defined in provided search results | N/A |
| Solubility | Information not available in provided search results | N/A |
| SMILES | C1=CN=C(C(=C1)Br)C(=O)N | [5] |
A Comprehensive Safety Framework: Beyond the Datasheet
A thorough understanding and implementation of safety protocols are paramount when working with this compound. The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard statements[4]:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the hazard classifications, the following PPE is mandatory when handling this compound[8][9][10][11]:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[10][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[10][13] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13][14]
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.[10][12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[14] If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for dusts should be used.[15]
Engineering Controls: Your Primary Barrier
-
Fume Hood: All weighing, handling, and reactions involving this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[14]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.[16]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate and appropriate action is crucial[17][18][19]:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[13][14] If irritation persists, seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[14][20]
-
Inhalation: Move the exposed individual to fresh air.[14][21] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[21]
-
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water.[14] Seek immediate medical attention.[14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a representative example of a common synthetic application of this compound.
Reagents and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene/ethanol/water mixture)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat 3 times) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent.
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Waste Disposal and Decontamination
Proper waste management is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, filter paper, and weighing paper, should be collected in a designated hazardous waste container.[22][23]
-
Liquid Waste: Reaction mixtures and solvent washes containing this compound must be collected in a labeled hazardous waste container for halogenated organic waste. Do not dispose of it down the drain.[24]
-
Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone) in a fume hood, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.[25] For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[14]
Conclusion: Fostering a Culture of Safety and Scientific Excellence
This compound is a valuable reagent in the synthesis of novel compounds with potential therapeutic applications. Its effective use is contingent on a robust understanding of its reactivity and a steadfast commitment to safety. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and disposal, ensuring a safe and productive laboratory environment. This guide should serve as a foundation for developing laboratory-specific standard operating procedures for the safe use of this compound.
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Chem-Impex International, Inc. This compound Safety Data Sheet. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Available from: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
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BioSafe Tech by QUALIA. BSL-3/4 Emergency Protocols: Quick Response Guide. Available from: [Link]
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Iowa State University. Selecting PPE When Using Pesticides. Integrated Crop Management. Available from: [Link]
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Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Available from: [Link]
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Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Available from: [Link]
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Princeton University. EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Available from: [Link]
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Dr.Oracle. What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]
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GOV.UK. Bromine: incident management. Available from: [Link]
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National Center for Biotechnology Information. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available from: [Link]
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ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]
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ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Available from: [Link]
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ResearchGate. Which is the best way to recycle or neutralise Bromine?. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-Bromopicolinamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 4-Bromopicolinamide as a Versatile Building Block in Medicinal Chemistry
This compound is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The picolinamide scaffold is a "privileged fragment," appearing in numerous bioactive compounds and approved drugs due to its ability to engage in favorable interactions with biological targets.[1] The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This allows for the systematic exploration of the chemical space around the picolinamide core, a crucial step in lead optimization and the development of novel therapeutics.[1] Picolinamide derivatives have shown a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[2][3][4][5][6]
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7] Three of the most prominent examples are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These transformations, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way complex organic molecules are synthesized.[8] This guide provides detailed application notes and representative protocols for the use of this compound in these key palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[9][10] This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9]
Causality Behind Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Palladium Precatalyst and Ligand: The choice of palladium source and ligand is critical for an efficient reaction. A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The ligand stabilizes the palladium center, influences its reactivity, and facilitates the individual steps of the catalytic cycle. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed to promote the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the transmetalation step by activating the organoboron species.[9] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent: A variety of solvents can be used for Suzuki-Miyaura couplings, often in combination with water. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene. The solvent system is chosen to ensure the solubility of all reaction components.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of a bromophenyl-dichloropyrimidine derivative and should be optimized for specific substrates.[11]
Reaction Scheme:
(A generic image placeholder, as I cannot generate images)
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201.02 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpicolinamide.
Self-Validating System:
-
Expected Yield: Moderate to good (50-85%), dependent on the specific arylboronic acid used.
-
Purification: Flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine.[12][13] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.[13]
Causality Behind Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
-
Catalyst and Ligand: The choice of ligand is particularly crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step and prevent undesired side reactions like β-hydride elimination.[14] Pd(OAc)₂ is a common and effective palladium precatalyst.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is based on a procedure for the amination of bromo-estrone derivatives and may require optimization for specific amines.[14]
Reaction Scheme:
(A generic image placeholder, as I cannot generate images)
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201.02 | 1.0 | 1.0 |
| Primary Amine | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.05 | 0.05 |
| XPhos | 476.6 | 0.10 | 0.10 |
| KOtBu | 112.21 | 1.5 | 1.5 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol, 0.05 equiv.) and XPhos (0.10 mmol, 0.10 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and KOtBu (1.5 mmol, 1.5 equiv.). Evacuate and backfill this flask with an inert atmosphere.
-
Transfer the catalyst solution from the Schlenk tube to the flask containing the substrates and base via a cannula.
-
Rinse the Schlenk tube with additional toluene (3 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopicolinamide derivative.
Self-Validating System:
-
Expected Yield: Moderate to high (60-90%), depending on the steric and electronic properties of the amine.
-
Purification: Flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Sonogashira Coupling: Synthesizing C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[15] The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials.
Causality Behind Experimental Choices
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one for palladium and one for copper.
-
Palladium Catalyst: As with the other cross-coupling reactions, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Solvent: Aprotic polar solvents like DMF or ethereal solvents like THF are commonly used.
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from a detailed procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.
Reaction Scheme:
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Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201.02 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.03 | 0.03 |
| CuI | 190.45 | 0.05 | 0.05 |
| Et₃N | 101.19 | 2.0 | 2.0 |
| DMF | - | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 0.03 equiv.), and CuI (0.05 mmol, 0.05 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed DMF (5 mL), degassed Et₃N (2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylpicolinamide.
Self-Validating System:
-
Expected Yield: Good to excellent (70-95%), depending on the terminal alkyne.
-
Purification: Flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
IV. Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide powerful and versatile tools for the functionalization of this compound. These methods enable the synthesis of a diverse library of picolinamide derivatives with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers looking to explore the synthetic utility of this valuable building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and efficiency.
V. References
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1856-1864. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Khan, I., Ibrar, A., Abbas, N., Ali, S., & Mahmood, T. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2293. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (n.d.). PubMed Central.
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (n.d.). MedChemComm (RSC Publishing).
-
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (n.d.). PubMed.
-
Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (n.d.). PubMed.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]
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- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for 4-Bromopicolinamide Reactions
Introduction
4-Bromopicolinamide (4-bromo-2-pyridinecarboxamide) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and an amide group, offers multiple reaction sites for synthetic elaboration. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.[3] The amide functionality and the pyridine nitrogen also provide handles for further chemical modification.
This document provides detailed experimental protocols for key reactions involving this compound, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product purification.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is paramount for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| CAS Number | 62150-46-3 | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | General Knowledge |
Safety and Handling
Primary Hazards: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][4]
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[4][5][6][7]
Core Reactions and Protocols
The reactivity of the C-Br bond in 4-halopyridines generally follows the trend I > Br > Cl, making this compound a reactive substrate for various palladium-catalyzed cross-coupling reactions.[3]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe. The use of a co-solvent system often enhances the solubility of the reagents and facilitates the reaction.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpicolinamide.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| Phenylboronic acid | 1.2 | Coupling partner |
| Pd(OAc)₂ | 0.02 | Palladium precursor |
| PCy₃ | 0.04 | Ligand to stabilize the Pd catalyst |
| K₃PO₄ | 2.0 | Base to facilitate transmetalation |
| 1,4-Dioxane/Water | Solvent | Reaction medium |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11][12][13] This reaction is a powerful tool for synthesizing arylamines, which are important motifs in pharmaceuticals and materials.[10][12]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[10]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol details the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle.
-
Seal the vessel, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-(morpholino)picolinamide.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| Morpholine | 1.5 | Amine coupling partner |
| Pd₂(dba)₃ | 0.015 | Palladium(0) source |
| XPhos | 0.03 | Bulky, electron-rich ligand |
| NaOtBu | 1.4 | Strong, non-nucleophilic base |
| Toluene | Solvent | Anhydrous reaction medium |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Use freshly dried solvents and reagents. Ensure glassware is oven-dried. | |
| Ineffective base | The choice of base is critical. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. | |
| Formation of side products | Homocoupling of the boronic acid (Suzuki-Miyaura) | Lower the reaction temperature and ensure slow addition of the boronic acid. |
| Hydrodehalogenation (reduction of the C-Br bond) | Ensure the reaction is strictly anaerobic. Use high-purity reagents and solvents. | |
| Difficulty in purification | Co-elution of product with ligand or byproducts | Optimize the mobile phase for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
- Joshi, M. V., & Narasimhan, C. S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2721.
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the coupling of boronic acid substituted with 4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids scope Reaction conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross Coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Key interactions of boronic acids used in self‐assembling and sensing processes. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Calgary. (n.d.). 9.4. Reaction of RX with NH3 and amines. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]
-
National Institutes of Health. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
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Application Notes & Protocols: The Role of 4-Bromopicolinamide in Modern Medicinal Chemistry
Abstract
4-Bromopicolinamide (C₆H₅BrN₂O) has emerged as a highly versatile and valuable building block in medicinal chemistry.[1][2] Its unique trifunctional architecture—a pyridine ring, a strategically placed bromine atom, and a primary amide group—provides synthetic chemists with orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of this compound's applications, focusing on its pivotal role in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. We will detail field-proven synthetic protocols, discuss the causality behind experimental choices, and illustrate the underlying biological pathways to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Value of the Picolinamide Scaffold
The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is recognized as a "privileged structure" in drug design.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, while the amide group provides both hydrogen bond donor and acceptor capabilities, facilitating strong and specific interactions with biological targets. The pyridine ring itself is a common motif in numerous approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions.[4][5]
This compound leverages these inherent properties and adds a crucial element: a bromine atom at the C4 position. This halogen serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of diverse aryl, heteroaryl, or alkyl groups, which is fundamental for exploring the structure-activity relationships (SAR) required during lead optimization.[1]
Core Application: Synthesis of PARP Inhibitors for Cancer Therapy
One of the most significant applications of this compound is as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8][9][10]
Mechanism of Action and Synthetic Lethality
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[8][11] When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs.[11][12] With a compromised HR pathway, the cell cannot repair these DSBs, leading to genomic instability and cell death. This concept, where a deficiency in two pathways is lethal but a deficiency in either one is not, is known as "synthetic lethality."[10][11] Several PARP inhibitors, including Niraparib, Olaparib, and Rucaparib, are now clinically approved for treating cancers with BRCA mutations.[12]
// Nodes DNA_SSB [label="DNA Single-Strand\nBreak (SSB)", fillcolor="#FBBC05", fontcolor="#202124"]; PARP [label="PARP Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair\n(BER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="Replication Fork", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_DSB [label="DNA Double-Strand\nBreak (DSB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HR [label="Homologous Recombination\n(HR Repair)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Cell_Viability [label="Cell Viability", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; PARP_Inhibitor [label="PARP Inhibitor\n(e.g., Niraparib)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; BRCA_Deficiency [label="BRCA1/2 Deficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges DNA_SSB -> PARP [label=" recruits"]; PARP -> BER [label=" initiates"]; BER -> Cell_Viability [label=" maintains"]; PARP_Inhibitor -> PARP [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; DNA_SSB -> Replication [label=" unrepaired SSB\n encounters"]; Replication -> DNA_DSB [label=" causes"]; DNA_DSB -> HR [label=" repaired by"]; HR -> Cell_Viability [label=" maintains"]; BRCA_Deficiency -> HR [label=" impairs", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; DNA_DSB -> Apoptosis [label=" leads to (in HR deficiency)"]; } dot Caption: The principle of synthetic lethality with PARP inhibitors.
Application Protocol: Suzuki-Miyaura Coupling for Niraparib Intermediate Synthesis
This compound is a direct precursor to a key intermediate in the synthesis of Niraparib (MK-4827), a potent PARP-1/2 inhibitor.[6][7][13] The core transformation is a Suzuki-Miyaura coupling reaction, which forms a C-C bond between the pyridine ring and a phenylboronic acid derivative.[14][15]
Objective: To synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a key intermediate for coupling with the indazole core of Niraparib. While many syntheses couple this compound directly with a phenylboronic acid, this protocol details a common alternative strategy where the bromine is first converted to a boronic ester.
Reaction Scheme: (this compound) + (Bis(pinacolato)diboron) --[Pd Catalyst, Base]--> (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide)
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 - 1.5 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane, anhydrous
Protocol:
-
Reaction Setup: To a dry, oven-baked round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, bis(pinacolato)diboron, and potassium acetate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Follow this with the addition of the Pd(dppf)Cl₂ catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. The causality for heating is to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) species, which is the rate-limiting step of the catalytic cycle. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the desired boronic ester intermediate.
Table 1: Comparison of Common Conditions for Suzuki-Miyaura Reactions
| Parameter | Condition A (Lab Scale)[16] | Condition B (Process Scale)[17] | Rationale for Choice |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (1-3 mol%) | Pd(dppf)Cl₂ is often more air-stable and efficient at lower loadings for large-scale synthesis. |
| Base | K₃PO₄ | K₂CO₃ or Cs₂CO₃ | Choice of base depends on substrate tolerance and reaction kinetics; K₃PO₄ is strong, while Cs₂CO₃ is highly soluble and effective but more expensive. |
| Solvent | 1,4-Dioxane / H₂O | Toluene or 2-MeTHF | Dioxane is effective but is a solvent of concern. Toluene and 2-MeTHF are more common in industrial processes for safety and recovery reasons. |
| Temperature | 70-80 °C | 90-110 °C | Higher temperatures can increase reaction rates but may also lead to side product formation. Optimization is key. |
Broader Applications in Drug Discovery
Beyond PARP inhibitors, the picolinamide scaffold is instrumental in developing inhibitors for other key therapeutic targets.
Kinase Inhibitors
The picolinamide moiety is found in inhibitors of various kinases, which are crucial regulators of cell signaling. For example, derivatives have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) inhibitors, which play a role in tumor angiogenesis.[18] In these designs, the picolinamide core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase's backbone. The 4-position, readily modified from this compound, is used to extend a substituent into a hydrophobic pocket to achieve potency and selectivity.[18][19]
Other Therapeutic Areas
The versatility of the scaffold has led to its exploration in a wide range of therapeutic areas, including the development of antiviral and anti-inflammatory agents.[3][20] The ability to rapidly generate a library of diverse analogues from this compound via cross-coupling reactions makes it an ideal starting point for hit-to-lead campaigns.[1]
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone palladium-catalyzed reaction that allows for the formation of C-N bonds.[21][22][23] This reaction is used to couple this compound with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles.
Objective: To synthesize a 4-(arylamino)picolinamide derivative.
Reaction Scheme: (this compound) + (Aryl-NH₂) --[Pd Catalyst, Ligand, Base]--> (4-(Arylamino)picolinamide)
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (or other suitable phosphine ligand) (0.04 eq)
-
Toluene, anhydrous
Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the Pd₂(dba)₃ catalyst, the phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Reagent Addition: Add the this compound and the aryl amine, followed by anhydrous toluene. The use of a strong, non-nucleophilic base like NaOtBu is causal to deprotonate the amine in situ, forming the active nucleophile without competing in the reaction.[21]
-
Heating and Monitoring: Seal the vessel and heat to 90-110 °C. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or RuPhos accelerate the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination.[22][24][25] Monitor the reaction by LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it with sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful platform for innovation in medicinal chemistry. Its trifunctional nature allows for precise and modular synthesis of complex molecules. Its central role in the construction of life-saving PARP inhibitors like Niraparib highlights its importance. The robust and well-understood cross-coupling protocols, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and scalable methods for researchers to rapidly access novel chemical matter. As the demand for targeted therapies continues to grow, the strategic application of versatile building blocks like this compound will remain essential for the discovery and development of next-generation pharmaceuticals.
References
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- Al-Hadid, M., et al. (2022). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of King Saud University - Science. [Source 3]
- Gartner, K., & Wolfer, A. (2011).
- Patel, A. G., et al. (2020). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. PMC - NIH. [Source 5]
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- University of Oxford, MPLS Division. (n.d.).
- Li, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. [Source 8]
- BenchChem. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. BenchChem. [Source 9]
- Sencanski, M., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Source 10]
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Source 12]
- CN107235957A - A kind of synthetic method for preparing Niraparib. (2017).
- ResearchGate. (n.d.). Synthesis of niraparib (XXXII).
- CymitQuimica. (n.d.). CAS 30766-03-1: 4-Bromopicolinic acid. CymitQuimica. [Source 15]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Source 17]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- New Drug Approvals. (2016). Niraparib; MK 4827. New Drug Approvals. [Source 19]
- WO 2019/036441 A1. (2019). Googleapis.com. [Source 20]
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Source 21]
- PubChem. (n.d.). This compound. PubChem. [Source 22]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Source 23]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Source 26]
- PubMed. (n.d.). Strategies employed for the development of PARP inhibitors. PubMed. [Source 27]
- PubMed. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. [Source 28]
- PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Source 29]
- NIH. (n.d.). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. NIH. [Source 30]
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- PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Source 33]
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Application Notes & Protocols: 4-Bromopicolinamide as a Versatile Scaffold in the Synthesis of Bioactive Molecules
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient construction of complex and novel molecular architectures.[1] 4-Bromopicolinamide (4-bromo-2-pyridinecarboxamide) has emerged as a highly valuable heterocyclic intermediate.[2][3] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a primary amide, offers two distinct and strategically important points for chemical modification. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2] Simultaneously, the picolinamide moiety can engage in hydrogen bonding and other key interactions within biological targets, a feature common in many kinase inhibitors and other targeted therapies.[4]
This guide provides an in-depth exploration of this compound's application in synthetic organic chemistry, focusing on robust and field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methodologies are fundamental for researchers aiming to leverage this scaffold in the development of new therapeutic agents.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The reactivity of the C(sp²)-Br bond in this compound makes it an ideal substrate for palladium-catalyzed reactions. These transformations are cornerstones of modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[5][6]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and heteroaryl structures, which are privileged motifs in a vast number of bioactive molecules.[6][7] The reaction couples the aryl bromide of our scaffold with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond.[8]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.[8] The ligand stabilizes the palladium center and modulates its reactivity throughout the oxidative addition and reductive elimination steps.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling various aryl or heteroaryl boronic acids with this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos (10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 0.1 M concentration relative to the bromide)
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl picolinamide.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 10 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 100 | 8 | 80-90 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 100 | 16 | 75-85 |
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C(sp²)-N bonds, providing access to aryl amines and N-heterocycles that are prevalent in pharmaceuticals.[5][9][10] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[11] However, it involves the coordination of the amine to the palladium center after oxidative addition. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the amine-palladium complex, which facilitates the final reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand, often a bulky, electron-rich phosphine, is critical to promote both the oxidative addition and the reductive elimination steps.[5]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is optimized for coupling this compound with various primary and secondary amines, including cyclic amines like morpholine.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (2.0 mol%) with a ligand like XPhos (4.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration relative to the bromide)
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound to the flask. Seal the vessel.
-
Inert Atmosphere: Remove the flask from the glovebox (if used) and connect to an inert gas line.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 2.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS (typically 2-24 hours).
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 4-aminopicolinamide product.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | 100 | 4 | 90-99 |
| 2 | Aniline | RuPhos | K₂CO₃ | 110 | 18 | 75-85 |
| 3 | Benzylamine | XPhos | NaOtBu | 90 | 6 | 85-95 |
| 4 | Piperidine | XPhos | NaOtBu | 100 | 4 | 88-96 |
Case Study: Synthesis of a Bioactive Core for S1P1 Receptor Modulators
To illustrate the practical utility of these methods, we present a synthetic route to a core structure reminiscent of that found in potent bioactive molecules like Ponesimod, an S1P1 receptor modulator approved for multiple sclerosis.[12][13] Ponesimod and similar molecules often feature a central aromatic core linked to other functional groups that dictate potency and pharmacokinetic properties.[14][15] Our target is a biaryl picolinamide, a key intermediate for further elaboration.
Synthetic Goal: To synthesize 4-(3-chloro-4-hydroxyphenyl)picolinamide, a scaffold that can be further derivatized to generate S1P1 modulators or other kinase inhibitors.
Protocol Application: This transformation is readily achieved using the Suzuki-Miyaura protocol outlined in Section 1.1.
-
Substrates: this compound (1.0 equiv) and (3-chloro-4-hydroxyphenyl)boronic acid (1.3 equiv).
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, heated to 90 °C.
-
Expected Outcome: The reaction typically proceeds to completion within 12-16 hours, affording the desired product in high yield (>80%) after purification.
Biological Relevance: The resulting product contains a phenolic hydroxyl group, which is a critical anchor for introducing side chains, such as the dihydroxypropoxy group found in Ponesimod, via Williamson ether synthesis.[12] The picolinamide and the chlorinated phenyl ring are key pharmacophoric elements that can be fine-tuned to optimize binding affinity and selectivity for the target protein.
Conclusion and Future Perspectives
This compound is a robust and highly adaptable starting material for the synthesis of diverse bioactive molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to construct complex C-C and C-N bonds, respectively. The protocols detailed herein serve as a validated foundation for researchers in drug discovery to build libraries of novel compounds for screening and lead optimization.[2] Future work will continue to expand the synthetic utility of this scaffold, exploring other cross-coupling reactions like Sonogashira and Heck couplings, and applying it to the synthesis of an even broader range of therapeutic agents.
References
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This compound. MySkinRecipes. [Link]
-
This compound | C6H5BrN2O | CID 693291. PubChem, National Library of Medicine. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. (2018). Arabian Journal of Chemistry.
-
Selected recent applications of the Buchwald–Hartwig amination in basic research. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PubMed Central, National Institutes of Health. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]
-
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). PubMed. [Link]
-
Feature Reviews in Medicinal Chemistry. (2024). PubMed Central, National Institutes of Health. [Link]
-
Ponesimod. PubChem, National Library of Medicine. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2010). MDPI. [Link]
-
Ponesimod: First Approval. (2021). ResearchGate. [Link]
-
Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. (2015). PubMed Central, National Institutes of Health. [Link]
-
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 4-Bromopicolinamide
Introduction
4-Bromopicolinamide is a key intermediate and potential impurity in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final products. This application note provides a comprehensive guide for the determination of this compound using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and precise analytical method.
The methodologies are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Conference on Harmonisation (ICH).[2][3] This ensures that the described protocols are not only scientifically sound but also meet the rigorous standards of the pharmaceutical industry.
Rationale for Method Selection: Why HPLC-UV?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector is the chosen methodology for the quantification of this compound. This selection is based on several key factors:
-
Chromophoric Nature of the Analyte: this compound possesses a pyridine ring and an amide group, which are chromophores that absorb ultraviolet (UV) light. This intrinsic property allows for sensitive and selective detection without the need for derivatization.
-
Versatility and Robustness: Reversed-phase HPLC is a highly versatile and robust technique, capable of separating a wide range of polar and non-polar compounds. The physicochemical properties of this compound (Molecular Weight: 201.02 g/mol , XLogP3: 0.8) indicate its suitability for separation on a C18 stationary phase.[1]
-
Accuracy and Precision: HPLC methods, when properly validated, offer excellent accuracy and precision, which are paramount for quantitative analysis in a regulated environment.[2][3]
-
Cost-Effectiveness and Accessibility: HPLC-UV systems are widely available in analytical laboratories and are generally more cost-effective to operate and maintain compared to mass spectrometry-based methods.
An alternative and more sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While offering lower detection limits, the development and implementation of an LC-MS/MS method are often more complex and resource-intensive. For routine quality control and release testing where high sensitivity is not the primary requirement, HPLC-UV provides a reliable and efficient solution.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram:
Caption: Workflow for this compound Quantification.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (≥ 98%)
-
Ammonium acetate (≥ 98%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Instrumentation and Chromatographic Conditions
The following parameters are provided as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B, 10-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or λmax determined by DAD) |
| Run Time | 12 minutes |
Causality of Choices:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like this compound.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to protonate any residual silanols on the silica-based stationary phase, leading to improved peak shape and reproducibility. It also ensures that the analyte is in a consistent ionization state.
-
Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak resolution.
-
Detection Wavelength: The proposed detection wavelength of 270 nm is based on the UV absorbance profile of similar pyridine-containing compounds. It is highly recommended to determine the optimal wavelength (λmax) using a DAD for maximum sensitivity.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general protocol for a solid sample matrix.
-
Accurately weigh a portion of the homogenized sample containing an expected amount of this compound.
-
Transfer the weighed sample to a volumetric flask.
-
Add a suitable extraction solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines.[2][3] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo sample and by stress testing (forced degradation) of the analyte to show that the degradation products do not interfere with the analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A summary of typical performance characteristics for a validated HPLC method for a similar compound is provided below:
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by HPLC with UV detection. The described method is robust, reliable, and suitable for use in research, development, and quality control environments. Adherence to the outlined procedures and proper method validation will ensure the generation of accurate and precise data, contributing to the overall quality and safety of the products in which this compound is a component.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
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IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Sources
Application Note: A Scalable and Efficient Synthesis of 4-Bromopicolinamide for Pharmaceutical and Agrochemical Applications
Introduction
4-Bromopicolinamide is a key heterocyclic building block utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its pyridine core, substituted with a bromine atom and an amide functional group, allows for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery and development. This application note provides a comprehensive and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the drug development field. The presented methodology emphasizes safety, efficiency, and scalability, drawing upon established principles of process chemistry.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | 4-bromopyridine-2-carboxamide | [1] |
| CAS Number | 62150-46-3 | [1] |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 333.5 °C at 760 mmHg | [3] |
Synthetic Strategy: A Two-Step Approach
The presented synthesis of this compound from 4-bromopicolinic acid is a robust two-step process that is amenable to scale-up. This strategy involves the initial activation of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation with ammonia. This approach is widely used in industrial settings due to its efficiency and cost-effectiveness.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromopicolinoyl Chloride (Intermediate)
The first step involves the conversion of 4-bromopicolinic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and highly effective method for activating carboxylic acids.[4]
Protocol: Acyl Chloride Formation
Materials and Equipment:
-
4-Bromopicolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Glass-lined reactor with overhead stirrer, reflux condenser, and scrubber for acidic gases
-
Heating/cooling system
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 4-bromopicolinic acid (1.0 eq) and anhydrous toluene (5-10 volumes).
-
Initiate Stirring: Begin stirring the suspension.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.02 eq).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. The addition should be controlled to manage the evolution of sulfur dioxide and hydrogen chloride gases, which should be directed to a scrubber.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by in-process control (e.g., HPLC analysis of quenched aliquots).
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-bromopicolinoyl chloride is typically used directly in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
The crude 4-bromopicolinoyl chloride is then reacted with ammonia to form the final product, this compound.
Protocol: Amidation
Materials and Equipment:
-
Crude 4-bromopicolinoyl chloride in toluene
-
Aqueous ammonia (25-30%)
-
Dichloromethane (DCM) or another suitable organic solvent for extraction
-
Water
-
Reactor with overhead stirrer and cooling system
-
Separatory funnel (for laboratory scale) or appropriate liquid-liquid extraction setup
Procedure:
-
Ammonia Solution: In a separate reactor, charge aqueous ammonia (3-5 eq) and cool to 0-10 °C.
-
Addition of Acyl Chloride: Slowly add the solution of crude 4-bromopicolinoyl chloride to the cooled ammonia solution, maintaining the temperature below 20 °C. This reaction is exothermic and requires careful temperature control.
-
Reaction: Stir the mixture at 10-20 °C for 1-2 hours after the addition is complete.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
The product, this compound, will precipitate out of the aqueous solution.
-
Filter the solid product and wash with cold water until the washings are neutral.
-
Dry the crude product under vacuum at 50-60 °C.
-
Purification: Crystallization
For higher purity, the crude this compound can be recrystallized. The choice of solvent is critical for obtaining high purity and yield.[5][6]
Protocol: Crystallization
Materials and Equipment:
-
Crude this compound
-
Ethanol or Isopropanol
-
Crystallization vessel with stirrer and heating/cooling system
-
Filtration equipment (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol (approximately 5-10 volumes) with stirring.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Isolation: Filter the crystalline product and wash with a small amount of cold solvent.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
In-Process Controls and Characterization
| Analysis | Purpose | Method |
| Reaction Completion (Acyl Chloride Formation) | Monitor the disappearance of 4-bromopicolinic acid. | HPLC analysis of a quenched aliquot. |
| Reaction Completion (Amidation) | Monitor the disappearance of 4-bromopicolinoyl chloride. | TLC or HPLC analysis. |
| Final Product Purity | Determine the purity of the final product. | HPLC, ¹H NMR, ¹³C NMR. |
| Identity Confirmation | Confirm the structure of the final product. | Mass Spectrometry, FT-IR. |
| Melting Point | Assess the purity of the crystalline product. | Melting point apparatus. |
Safety Considerations
A thorough risk assessment should be conducted before commencing any chemical synthesis.
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Thionyl Chloride: A highly corrosive and toxic substance that reacts violently with water.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A scrubber is essential to neutralize the acidic gases (SO₂ and HCl) produced during the reaction.
-
Ammonia: A corrosive and pungent gas. Aqueous solutions are also corrosive. Handle in a well-ventilated area and wear appropriate PPE.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. Handle with care and in a well-ventilated area.
Material Compatibility:
When working with thionyl chloride, it is crucial to use compatible materials for the reactor and associated equipment. Glass-lined steel reactors are ideal. Avoid materials that can be corroded by acidic conditions.[8][9][10][11]
Conclusion
The described two-step synthesis of this compound provides a scalable and efficient method for producing this important chemical intermediate. By carefully controlling the reaction parameters and adhering to strict safety protocols, high yields of pure product can be consistently achieved. This application note serves as a valuable resource for researchers and professionals involved in the synthesis and development of novel pharmaceuticals and agrochemicals.
References
-
National Center for Biotechnology Information. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link]
-
ResearchGate. Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent | Request PDF. Available at: [Link]
-
Mid-West Instrument. Material Compatibility. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. Available at: [Link]
-
Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Available at: [Link]
-
Totton Pumps. Chemical Compatibility Chart. Available at: [Link]
-
ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Available at: [Link]
-
United Filtration Systems. Chemical Compatibility Chart. Available at: [Link]
-
Centers for Disease Control and Prevention. Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Unknown Source.
-
MySkinRecipes. This compound. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. Amidation reactions of picolinic acid. | Download Table. Available at: [Link]
-
Kinam Park. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. Available at: [Link]
-
Promag Enviro Systems. Chemical Resistance Chart. Available at: [Link]
-
The University of Nottingham. Catalytic Amidation. Available at: [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: [Link]
-
MDPI. Thermal Stability of Amorphous Solid Dispersions. Available at: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]
-
ResearchGate. Thermal behavior and stability of emulsion explosives in the presence of ferrous ion. Available at: [Link]
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National Center for Biotechnology Information. Thermal Stability of Amorphous Solid Dispersions. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 4-Bromopicolinamide
Introduction: The Strategic Importance of the Picolinamide Scaffold
In the landscape of modern drug discovery and development, the picolinamide scaffold has emerged as a privileged structural motif. Its prevalence in a wide array of biologically active molecules stems from its unique combination of properties. The pyridine nitrogen atom and the amide functionality can engage in a variety of non-covalent interactions, such as hydrogen bonding and metal chelation, which are crucial for molecular recognition at biological targets. Furthermore, the picolinamide moiety can serve as a bidentate directing group, enabling regioselective C-H functionalization of substrates, a powerful strategy for the synthesis of complex molecules.[1][2][3]
4-Bromopicolinamide, in particular, is a versatile building block, offering a reactive handle for the introduction of diverse chemical functionalities at the 4-position of the pyridine ring. This guide provides a comprehensive overview of established and robust methods for the functionalization of this compound, with a focus on widely applied palladium-catalyzed cross-coupling reactions. These methodologies are indispensable tools for medicinal chemists and researchers aiming to generate libraries of novel compounds for biological screening and lead optimization.
This document will delve into the mechanistic underpinnings of each transformation, providing detailed, field-proven protocols. The causality behind the choice of specific reagents and reaction conditions will be elucidated to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
Core Functionalization Strategies
The bromine atom at the 4-position of the picolinamide ring is amenable to a variety of cross-coupling reactions, primarily leveraging palladium catalysis. The most prevalent and impactful of these are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds, enabling the synthesis of a wide range of arylamines.
-
Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds, installing alkyne moieties.
-
Cyanation Reactions: For the introduction of a nitrile group, a versatile precursor for other functionalities.
Each of these transformations will be discussed in detail, with a focus on practical application and mechanistic rationale.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] This palladium-catalyzed cross-coupling enables the formation of a new carbon-carbon bond between an organoborane and an organic halide or pseudohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 4-Aryl-picolinamides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-picolinamide.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with more specialized ligands like dppf may be beneficial. |
| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step.[5] Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[8][9][10] This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide.
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][11]
-
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Amino-picolinamides
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with primary or secondary amines.
Reagents and Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 2.0 equivalents relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.05 eq.) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOtBu, 1.5 eq.) and this compound (1.0 eq.).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, usually 4-24 hours).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in situ reduction.[12] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides.[7][13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is very common, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used.[14] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | The reaction temperature needs to be carefully controlled to balance reaction rate and potential side reactions. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles.[16][17]
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), transmetalation, and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then participates in the transmetalation step with the palladium complex.
Experimental Protocol: Synthesis of 4-Alkynyl-picolinamides
This protocol describes a general method for the Sonogashira coupling of this compound with terminal alkynes.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents, can also be the solvent)
-
Solvent (e.g., THF, DMF, or neat amine base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Seal the vessel and purge with an inert gas.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 4-alkynyl-picolinamide.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A robust and commonly used catalyst for Sonogashira reactions.[18] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[19] |
| Base | Et₃N, DIPA | Acts as both a base to deprotonate the alkyne and as a scavenger for the HBr formed during the reaction. Can often be used as the solvent. |
| Solvent | THF, DMF, neat amine | The choice of solvent can influence the reaction rate and solubility of the reagents. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions. |
Cyanation: Introduction of a Nitrile Moiety
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[20][21]
Key Considerations for Palladium-Catalyzed Cyanation
A significant challenge in palladium-catalyzed cyanation is the potential for cyanide to act as a poison to the palladium catalyst.[22] To circumvent this, various strategies have been developed, including the use of less-toxic and less-soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[10]
Experimental Protocol: Synthesis of 4-Cyano-picolinamide
This protocol provides a general procedure for the palladium-catalyzed cyanation of this compound.
Reagents and Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.6 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., dppf, XPhos) (1.2 - 2.0 equivalents relative to Pd)
-
Solvent (e.g., DMF, DMAc, dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the cyanide source (e.g., Zn(CN)₂, 0.8 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., dppf, 0.04 eq.) to a reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the organic phase with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | These are safer and often more effective alternatives to highly toxic alkali metal cyanides.[10] |
| Palladium Catalyst/Ligand | Pd₂(dba)₃ / dppf or XPhos | A robust catalyst system is needed to overcome potential catalyst poisoning by cyanide. |
| Solvent | DMF, DMAc | Polar aprotic solvents are typically used to facilitate the dissolution of the reagents. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary to achieve a reasonable reaction rate. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized picolinamide derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation—provide reliable and robust methods for achieving these transformations. By understanding the underlying mechanistic principles and the rationale for the choice of specific reagents and conditions, researchers can effectively apply these protocols to their own synthetic targets, accelerating the pace of discovery in medicinal chemistry and related fields.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 21. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 22. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Bromopicolinamide
Welcome to the technical support center for the synthesis and optimization of 4-Bromopicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. The information provided herein is curated to offer practical, field-proven insights grounded in established chemical principles.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My amidation reaction from 4-bromopicolinic acid is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the amidation of 4-bromopicolinic acid is a frequent challenge. The primary reasons often revolve around inefficient activation of the carboxylic acid, suboptimal reaction conditions, or issues with the amine source.
Root Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Activation of the carboxylic acid is crucial.
-
Solution 1: Acid Chloride Formation. A robust method is the conversion of 4-bromopicolinic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this conversion.[2] It is often beneficial to isolate the acid chloride before reacting it with the amine.[1][2]
-
Solution 2: Peptide Coupling Reagents. For milder conditions, consider using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[1][3] These reagents form a highly activated ester intermediate that readily reacts with the amine.[1]
-
Solution 3: Boronic Acid Catalysis. Catalytic amounts of boronic acids can facilitate direct amidation by activating the carboxylic acid.[4][5][6] This method avoids the use of stoichiometric activating agents, reducing waste.[4]
-
-
Suboptimal Reaction Temperature: Amidation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reagents.
-
Base Selection: An appropriate base is required to neutralize the acid byproduct (e.g., HCl from acid chloride reactions) and to deprotonate the amine, increasing its nucleophilicity.
Question 2: I am observing significant formation of a chlorinated side product when preparing this compound via the acid chloride route. How can I prevent this?
Answer:
The formation of a chlorinated byproduct, specifically 4-chloro-N-alkyl-N-phenylpicolinamides, has been reported when using thionyl chloride to generate the acid chloride of picolinic acid derivatives in situ.[10][11]
Mechanism of Side Product Formation:
While the exact mechanism is not fully elucidated, it is proposed that the pyridine nitrogen can be activated by thionyl chloride, facilitating nucleophilic substitution at the 4-position.
Preventative Measures:
-
Isolate the Acid Chloride: The most effective way to avoid this side reaction is to first synthesize and isolate the 4-bromopicolinoyl chloride. This can be achieved by reacting 4-bromopicolinic acid with a milder chlorinating agent like oxalyl chloride in a non-polar solvent, followed by removal of the excess reagent and solvent under vacuum before proceeding with the amidation step.
-
Alternative Activation Methods: To completely circumvent the use of chlorinating agents, employ peptide coupling reagents as described in the previous question. This approach avoids the generation of reactive chlorine species.
-
Control Reaction Temperature: If using thionyl chloride is unavoidable, maintain a low reaction temperature during the acid chloride formation to minimize side reactions.
Question 3: My purification of this compound by column chromatography is proving difficult, with the product co-eluting with impurities. What strategies can I use for effective purification?
Answer:
Purification challenges with picolinamide derivatives are common due to their polarity and potential for interaction with the stationary phase.
Troubleshooting Purification:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Systematically vary the polarity of your eluent. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[11] A gradual gradient elution can often provide better separation than an isocratic one.
-
Additives: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to your advantage. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the purified product back into an organic solvent.
-
Characterization of Impurities: Use techniques like LC-MS or NMR on the crude mixture to identify the major impurities. Knowing their structure can help in devising a more targeted purification strategy.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis and handling of this compound.
What are the primary synthetic routes to this compound?
There are several established methods for the synthesis of this compound:
-
Amidation of 4-Bromopicolinic Acid: This is the most direct route. It involves the activation of the carboxylic acid group of 4-bromopicolinic acid followed by reaction with an amine or ammonia.
-
Hydrolysis of 4-Bromopicolinonitrile: The nitrile group of 4-bromopicolinonitrile (CAS 62150-45-2) can be hydrolyzed to the primary amide under acidic or basic conditions.[12] This is a viable alternative if the corresponding nitrile is readily available.
-
Cross-Coupling Reactions: While less direct for the final amide, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be used to introduce an amino group at the 4-position of a suitable pyridine precursor, followed by functionalization at the 2-position.[13][14][15] This is more common for synthesizing N-aryl or N-alkyl picolinamides.
What is the role of the picolinamide moiety in drug development?
The picolinamide functional group is a significant scaffold in medicinal chemistry. It can act as:
-
A Directing Group: In organic synthesis, the picolinamide group can direct transition-metal catalyzed C-H activation reactions to specific positions on an aromatic ring.[3][16][17]
-
A Ligand: The nitrogen of the pyridine ring and the amide oxygen can chelate to metal ions, making picolinamide derivatives effective ligands in catalysis and coordination chemistry.[3][18]
-
A Pharmacophore: The picolinamide structure is present in numerous biologically active molecules and can be crucial for binding to target proteins.
How can I monitor the progress of my this compound synthesis?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system that provides good separation between the starting material and the product spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is ideal. It allows you to track the disappearance of starting material and the appearance of the product peak with its corresponding mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion to the desired product.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via the Acid Chloride
Step 1: Formation of 4-Bromopicolinoyl Chloride
-
To a solution of 4-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromopicolinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/g of starting acid).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 8-16 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base (eq) | Solvent | Typical Temp. | Typical Time |
| HATU | None | DIPEA (2-3) | DMF, DCM | RT | 1-4 h |
| HBTU | HOBt | DIPEA (2-3) | DMF, DCM | RT | 2-6 h |
| EDC | HOBt | DIPEA (2-3) | DMF, DCM | 0 °C to RT | 12-24 h |
| SOCl₂/Oxalyl-Cl | cat. DMF | TEA (2-3) | DCM, THF | 0 °C to RT | 2-16 h |
This table provides general conditions; optimization for specific substrates is recommended.
IV. Visualizations
Reaction Workflow: Amidation via Acid Chloride
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Amidation Yield
Caption: Decision tree for troubleshooting low amidation yields.
V. References
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development.[Link]
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.[Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate.[Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.[Link]
-
The reductive cleavage of picolinic amides. Tetrahedron Letters.[Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.[Link]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Dalton Transactions.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.[Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.[Link]
-
Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. ResearchGate.[Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.[Link]
-
Optimization of the reaction conditions in the synthesis of 4a. ResearchGate.[Link]
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles.[Link]
-
Catalytic Amidation. University College London.[Link]
-
This compound. PubChem.[Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.[Link]
-
Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal.[Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.[Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. PMC.[Link]
-
Boronic acid catalysts in amidation reactions. ResearchGate.[Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]
-
Why did my amide syntesis does not work? ResearchGate.[Link]
-
Ullmann Reaction. Organic Chemistry Portal.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.[Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI.[Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
-
Tips and tricks for difficult amide bond formation? Reddit.[Link]
-
Optimization of reaction conditions for the synthesis of 4a. ResearchGate.[Link]
-
boric acid. Organic Syntheses Procedure.[Link]
-
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. ACS Omega.[Link]
-
Optimization of the synthesis of 4e. ResearchGate.[Link]
-
Optimization of reaction conditions for the synthesis of 4aa. ResearchGate.[Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate.[Link]
-
Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. NIH.[Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with 4-Bromopicolinamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction is generating a significant amount of an impurity that is more polar than 4-Bromopicolinamide. What is the likely identity of this byproduct?
This is a classic presentation for the hydrolysis of the amide functional group. Under aqueous conditions, particularly in the presence of acid or base, this compound can hydrolyze to form 4-bromopicolinic acid and ammonia. The resulting carboxylic acid is substantially more polar than the starting amide, leading to a lower retention time on reverse-phase HPLC and a higher affinity for polar stationary phases in other forms of chromatography.
Causality: The amide bond is susceptible to nucleophilic attack by water. This process is catalyzed by acid, which protonates the amide carbonyl, making it more electrophilic.[1] Conversely, base catalysis proceeds through the direct attack of a hydroxide ion on the amide carbonyl.
Q2: I'm observing a new, less polar impurity in my reaction mixture, especially when using nucleophilic reagents. What could this be?
The pyridine ring in this compound is electron-deficient, which makes the 4-position, where the bromine atom is located, susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] If your reaction conditions include nucleophiles (e.g., amines, alkoxides, thiols), it is highly probable that you are observing the displacement of the bromide ion. The resulting product, where the bromine has been replaced by your nucleophile, will have a different polarity, often being less polar depending on the nature of the nucleophile.
Expert Insight: The reactivity of the 4-position on the pyridine ring is a key consideration in experimental design. The electron-withdrawing nature of the ring nitrogen makes the C4 carbon electrophilic and thus a prime target for nucleophilic attack.
Q3: After heating my sample for an extended period, I've noticed a loss of my desired product and the appearance of multiple new peaks in my analysis. What is likely happening?
Prolonged heating can lead to thermal degradation. One potential degradation pathway for this compound, particularly if hydrolysis to 4-bromopicolinic acid has occurred, is decarboxylation.[5][6][7][8][9] Picolinic acids and their derivatives are known to lose carbon dioxide upon heating, which would result in the formation of 4-bromopyridine. This, along with other potential thermal decomposition products, can lead to a complex mixture of impurities.
Q4: My final product is showing a brownish discoloration after purification and storage. What could be the cause?
Discoloration upon storage can be an indication of slow decomposition or the presence of trace impurities that are unstable. One possibility is a slow oxidative degradation, which can be initiated by exposure to air and light over time. Another potential cause is the presence of residual catalysts or reagents from the synthesis that are promoting slow decomposition.
Troubleshooting Guides
Issue 1: Unidentified Peak in HPLC Analysis
Scenario: You observe an unexpected peak in your HPLC chromatogram during the analysis of a reaction involving this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unidentified HPLC peak.
Step-by-Step Protocol:
-
Characterize the Unidentified Peak:
-
Determine the relative retention time to ascertain its polarity relative to this compound.
-
Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. This is a critical step in proposing a likely structure.
-
-
Hypothesize the Impurity's Identity:
-
More Polar Peak: If the m/z corresponds to 4-bromopicolinic acid (C₆H₄BrNO₂), hydrolysis is the most probable cause.
-
Less Polar Peak: If the m/z corresponds to the addition of a nucleophile from your reaction minus the mass of bromine, nucleophilic aromatic substitution is the likely culprit.
-
-
Implement Corrective Actions:
-
For Hydrolysis:
-
Ensure all solvents and reagents are anhydrous.
-
If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.
-
Employ a non-aqueous workup procedure.
-
-
For Nucleophilic Substitution:
-
If the nucleophile is a necessary reagent for a different part of the molecule, consider if the order of synthetic steps can be changed.
-
Investigate the use of a milder nucleophile or different reaction conditions (e.g., lower temperature, shorter reaction time).
-
-
Issue 2: Low Yield and Complex Product Mixture
Scenario: A reaction involving this compound results in a low yield of the desired product and a complex mixture of byproducts, making purification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and product complexity.
Step-by-Step Protocol:
-
Systematic Analysis of Reaction Parameters:
-
Temperature: High temperatures can provide the activation energy for multiple degradation pathways.
-
pH: Extreme pH values can aggressively promote hydrolysis and other side reactions.
-
Atmosphere and Light: The presence of oxygen and UV light can initiate radical-based degradation pathways.
-
-
Controlled Experiments to Isolate Variables:
-
Run the reaction at a lower temperature for a longer period.
-
If possible, perform the reaction at a more neutral pH.
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light with aluminum foil.
-
-
Analytical Comparison:
-
Use techniques like HPLC or GC-MS to compare the impurity profiles of the original and modified reaction conditions. This will help to identify which parameters are having the most significant impact on byproduct formation.
-
Data Summary
| Potential Side Reaction | Common Cause | Analytical Signature | Proposed Solution |
| Amide Hydrolysis | Presence of water, acid, or base | More polar impurity with m/z corresponding to 4-bromopicolinic acid | Use anhydrous conditions, control pH, lower reaction temperature |
| Nucleophilic Aromatic Substitution | Presence of nucleophiles | Impurity with m/z corresponding to substitution of Br with the nucleophile | Modify synthetic route, use milder nucleophiles or conditions |
| Decarboxylation | High temperatures (often following hydrolysis) | Impurity with m/z corresponding to 4-bromopyridine | Reduce reaction temperature and duration |
| General Degradation | Prolonged heating, exposure to air/light | Multiple unidentified peaks, discoloration | Run reactions under inert atmosphere, protect from light, optimize reaction time and temperature |
References
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.).
- Hammick reaction - Wikipedia. (n.d.).
- The reductive cleavage of picolinic amides - David Spring's group. (n.d.).
- The Reductive Cleavage Of Picolinic Amides | Request PDF. (n.d.).
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
- Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. (n.d.).
- Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes | Inorganic Chemistry. (2024).
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (n.d.).
- The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions | The Journal of Physical Chemistry. (n.d.).
- Synthetic and Mechanistic Studies of the Ring Opening and Denitrogenation of Pyridine and Picolines by Ti−C Multiple Bonds† | Request PDF. (n.d.).
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society. (n.d.).
- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ-Amino Ketones via Transfer Hydrogenation. - The University of Liverpool Repository. (n.d.).
- Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)
- Reactivity and synthesis inspired by the Zincke ring-opening of pyridines - PubMed. (2011).
- Why does nucleophilic aromatic substitution occur
- mechanism of amide hydrolysis - YouTube. (2019).
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
- nucleophilic arom
- 16.
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012).
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google P
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.).
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Technical Support Center: Synthesis of 4-Bromopicolinamide
Welcome to the technical support resource for the synthesis of 4-Bromopicolinamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and improve yield.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a problem-solution format. We delve into the root causes of common failures and provide actionable protocols to rectify them.
Problem 1: Low or No Yield of this compound
A low or non-existent yield is the most common issue, typically pointing to a failure in the amide coupling step between 4-bromopicolinic acid and the amine source (e.g., ammonia or an ammonium salt).
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable. The carboxylic acid must first be converted into a more electrophilic "activated" intermediate.[1][2] Failure to form this intermediate means no reaction will occur.
-
Inappropriate Coupling Reagent or Conditions: The choice of coupling reagent and the reaction conditions (solvent, temperature, base) are critical. A reagent may be too weak, or the conditions may promote the degradation of the activated intermediate.
-
Presence of Water: Moisture in the reaction vessel, solvents, or reagents can hydrolyze the activated intermediate back to the starting carboxylic acid, effectively halting the reaction.
-
Poor Quality Starting Material: The purity of the 4-bromopicolinic acid is paramount. Impurities from its synthesis can interfere with the coupling reaction.
-
Incorrect Stoichiometry: An improper ratio of coupling agents, base, or amine to the carboxylic acid can lead to an incomplete reaction.
If you are experiencing low yields, we recommend systematically evaluating your coupling strategy. Below is a comparison of common methods and a detailed protocol for a high-efficiency system.
Table 1: Comparison of Common Amide Coupling Strategies
| Coupling Method | Reagents | Common Solvents | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC, DCC, DIC + HOBt/Oxyma | DCM, DMF | Cost-effective, widely used. | Can cause racemization (not an issue here); DCC byproduct (DCU) can be difficult to remove.[3] |
| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then NH₃/amine | THF, DCM | Highly reactive intermediate, inexpensive. | Harsh conditions, may not be suitable for complex molecules with sensitive functional groups.[2] |
| Uronium/Aminium | HATU, HBTU, TBTU + Base (DIPEA, NMM) | DMF, ACN | High efficiency, fast reaction times, low side reactions.[3][4] | Higher cost of reagents. |
Protocol 1: High-Yield Synthesis using HATU Coupling
This protocol utilizes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid and clean conversions.[4]
Materials:
-
4-Bromopicolinic acid
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 equivalents)[4]
-
Ammonium chloride (NH₄Cl) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromopicolinic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
In a separate flask, suspend ammonium chloride (1.5 eq) in anhydrous DMF. Note: The amine must be in its free-base form to be nucleophilic. DIPEA will accomplish this in situ.
-
Add the ammonium chloride suspension to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 2: Significant Amount of Unreacted 4-Bromopicolinic Acid in Product
Detecting the starting carboxylic acid in your final product via TLC, LC-MS, or NMR indicates an incomplete reaction.
-
Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
-
Deactivation of Coupling Reagent: The coupling reagent may have degraded due to moisture or other impurities.
-
Poor Nucleophilicity of Amine: If using an ammonium salt, an insufficient amount of base will fail to generate enough free ammonia to drive the reaction forward.
-
Extend Reaction Time: Continue stirring the reaction for an additional 2-12 hours, monitoring periodically. Gentle heating (40-50 °C) can also increase the reaction rate, but should be used with caution as it can also promote side reactions.
-
Add More Reagents: If the reaction has stalled, a second addition of the coupling reagent (0.3-0.5 eq) and base may restart it. Ensure all reagents are added under anhydrous conditions.
-
Verify Base Stoichiometry: Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used relative to the ammonium salt to ensure sufficient generation of the free amine.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the starting material, 4-bromopicolinic acid?
4-Bromopicolinic acid is not always commercially available or can be expensive. A common and reliable laboratory synthesis involves the oxidation of 4-bromo-2-methylpyridine.[5][6]
Protocol 2: Synthesis of 4-Bromopicolinic Acid
Materials:
-
4-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄) (approx. 2.5 - 3.0 equivalents)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Create a suspension of 4-bromo-2-methylpyridine (1.0 eq) in water.
-
Heat the mixture to 75-80 °C with vigorous stirring.
-
Slowly and portion-wise, add solid potassium permanganate (KMnO₄) (2.5 eq). Caution: This reaction is exothermic. Maintain temperature control. The purple color of KMnO₄ will disappear as it is consumed.
-
After the final addition, continue heating at 80 °C for 2-3 hours until the reaction is complete (monitored by TLC).[5]
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated HCl to a pH of 4-5. The product, 4-bromopicolinic acid, will precipitate as a white or light-yellow solid.[6]
-
Filter the solid, wash with cold water, and dry under vacuum.
Q2: How should I monitor the progress of the amidation reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 7:3) is a good starting point.
-
Visualization: Use a UV lamp (254 nm).
-
Interpretation: The starting carboxylic acid is typically more polar and will have a lower Rf value (travels less distance up the plate). The this compound product is less polar and will have a higher Rf. A completed reaction will show the disappearance of the starting material spot and the appearance of a new product spot.
For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the consumption of the starting material (m/z for [M-H]⁻) and the formation of the product (m/z for [M+H]⁺).
Q3: What are the best methods for purifying the final this compound?
-
Flash Column Chromatography: This is the most effective method for removing unreacted starting materials and coupling agent byproducts.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is typically effective. Start with a low polarity (e.g., 20% EtOAc) and gradually increase to elute your product.
-
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final purification step.
-
Solvent Systems: Experiment with solvents like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Diagrams and Workflows
Diagram 1: General Synthesis and Troubleshooting Workflow
This diagram outlines the key stages of the synthesis and the decision points for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Failed 4-Bromopicolinamide Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 4-bromopicolinamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these critical bond-forming reactions. Here, we address common failure modes in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and execution.
Section 1: Diagnosis of a Failed Reaction
The first step in troubleshooting is accurate diagnosis. A "failed" reaction can mean anything from zero conversion to a complex mixture of unidentifiable products. This section helps you interpret the initial results.
Q1: My TLC/LC-MS shows only unreacted starting material. What are the most likely primary causes?
A1: Observing only starting materials points to a fundamental issue with reaction initiation, most often related to the catalyst's activity or the reaction environment.
-
Cause 1: Inactive Catalyst. The active catalytic species in most cross-coupling reactions is Palladium(0). Your palladium source, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), may not have been successfully reduced to Pd(0), or the active catalyst may have been deactivated. The nitrogen atoms on the picolinamide ring can coordinate strongly to the palladium center, leading to catalyst inhibition and deactivation.[1][2]
-
Cause 2: Insufficiently Inert Atmosphere. Oxygen is detrimental to the catalytic cycle. It can oxidize the electron-rich phosphine ligands and the active Pd(0) catalyst to inactive Pd(II) oxides, effectively halting the reaction before it begins.[2] A common sign of this is the rapid formation of a black precipitate (palladium black).[3][4]
-
Cause 3: Inefficient Oxidative Addition. The oxidative addition of the this compound's C-Br bond to the Pd(0) center is the first and often rate-determining step.[5] While the electron-deficient nature of the pyridine ring should facilitate this, steric hindrance or electronic effects from your coupling partner could impede this crucial step.[1]
Section 2: Catalyst and Ligand Issues
The choice and handling of the palladium catalyst and its associated ligands are paramount for success. The pyridine nitrogen in this compound adds a layer of complexity compared to simple aryl bromides.
Q2: My reaction mixture turned black immediately and I have no product. What happened?
A2: The formation of a black precipitate, known as palladium black, is a classic sign of catalyst decomposition.[3][4] The Pd(0) species, if not properly stabilized by its ligands, will aggregate and precipitate out of solution, rendering it catalytically inactive.
-
Explanation: This typically occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediate. This can be due to:
-
Ligand Oxidation: Phosphine ligands are easily oxidized by trace oxygen.
-
Poor Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to prevent aggregation or to facilitate the reductive elimination step, causing the catalyst to fall out of the cycle. For heteroaryl halides like this compound, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to both promote the desired reaction steps and prevent catalyst inhibition by the pyridine nitrogen.[1][2][6]
-
Troubleshooting Flowchart: Catalyst Deactivation
Caption: Condition screening strategy for different coupling types.
References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
T. Schilb, et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available from: [Link]
-
A. G. Lennox, G. C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Y. Wang, et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: [Link]
-
Optimization of reaction conditions [a]. ResearchGate. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
I. P. Beletskaya, et al. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available from: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. Available from: [Link]
-
A. M. Z. Slawin, et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH. Available from: [Link]
-
A. M. Z. Slawin, et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Cross-coupling reaction - Wikipedia. Available from: [Link]
-
A. J. J. Lennox, C. S. L. Williams. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
J. Y. Wang, et al. (2024). Identifying general reaction conditions by bandit optimization. Nature. Available from: [Link]
-
H. M. L. Davies, et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]
-
J. F. Hartwig, S. L. Buchwald. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. (2023). Available from: [Link]
-
Optimization of the reaction conditionsa. ResearchGate. Available from: [Link]
-
Table 2 Optimization of reaction conditions for the synthesis of 4a a. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
R. M. Blanco, et al. (2019). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. (2014). Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. (2021). Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. (2018). Available from: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available from: [Link]
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- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromopicolinamide Stability and Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromopicolinamide. It is designed as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments, focusing on the stability and degradation of this compound. Our approach is grounded in established scientific principles and regulatory expectations for pharmaceutical development.[1][2]
Section 1: General Stability, Handling, and Storage FAQ
This section addresses the most common initial questions regarding the handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.
Question: What are the recommended storage conditions for this compound and why?
Answer: this compound should be stored under controlled conditions to prevent premature degradation. Based on safety data sheets (SDS) for the compound and related structures, the primary concerns are sensitivity to moisture, heat, and light.[3]
The causality is rooted in the molecule's chemical structure: the amide group is susceptible to hydrolysis, and the brominated pyridine ring can be reactive under certain conditions. Exposure to moisture, especially at elevated temperatures, can accelerate the hydrolysis of the amide bond.[3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Scientific Insight |
| Temperature | 2 - 8 °C | Reduces the rate of potential hydrolytic and thermal degradation reactions. Storing at refrigerator temperatures minimizes molecular kinetic energy, slowing down decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | The compound is noted to be potentially air-sensitive. An inert atmosphere prevents oxidative degradation. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[3] | The material can be hygroscopic.[3] Absorbed water can act as a reactant for hydrolysis of the amide functional group. |
| Light | Protect from light. | While specific photostability data is not readily available, compounds with aromatic rings are often susceptible to photodegradation. It is best practice to store in amber vials or in the dark. |
Question: I've observed the solid this compound powder changing color/consistency. What could be the cause?
Answer: A physical change, such as discoloration (e.g., turning from white to brown) or becoming sticky, is a strong indicator of chemical degradation.[4] This is often due to improper storage, allowing exposure to heat, moisture, or air.[3] The color change may result from the formation of minor degradation products that are chromophoric. A sticky consistency often points towards hygroscopicity, where the compound has absorbed significant moisture from the air, which can also accelerate decomposition.[3] We recommend discarding the material and obtaining a fresh batch to ensure the integrity of your experimental results.
Section 2: Troubleshooting Degradation in Solution (Forced Degradation)
Forced degradation studies are a critical component of drug development, designed to understand degradation pathways, develop stability-indicating analytical methods, and predict the intrinsic stability of a molecule.[5][6] This section troubleshoots common issues observed during these stress studies.
Workflow for Investigating Degradation
Before diving into specific questions, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to identifying and characterizing degradation products.
Caption: A systematic workflow for investigating the degradation of this compound.
Hydrolytic Stability (Acidic/Basic Conditions)
Question: My this compound sample shows significant degradation in both acidic and basic solutions. What is the likely mechanism and primary degradant?
Answer: The most probable degradation pathway under hydrolytic conditions is the hydrolysis of the primary amide functional group to form the corresponding carboxylic acid. This is a classic reaction for picolinamides.
-
Mechanism: Under both acidic and basic conditions, the carbonyl carbon of the amide is susceptible to nucleophilic attack by water or hydroxide ions, respectively. This leads to the cleavage of the carbon-nitrogen bond.
-
Primary Degradant: The expected degradation product is 4-Bromopicolinic acid .
You can confirm the identity of this degradant by synthesizing or purchasing a reference standard of 4-Bromopicolinic acid and comparing its retention time and mass spectrum with the peak observed in your degraded samples.
Caption: The primary hydrolytic degradation pathway for this compound.
Oxidative Stability
Question: I see multiple small peaks appearing after exposing my sample to hydrogen peroxide. What are the potential oxidative degradation products?
Answer: Pyridine-containing compounds can undergo oxidation at several sites. For this compound, potential oxidative degradation pathways include:
-
N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which would form This compound N-oxide . This is often a primary degradation product under oxidative stress.
-
Ring Hydroxylation: Although less common under simple peroxide stress, oxidative conditions can sometimes lead to the introduction of hydroxyl groups onto the pyridine ring.
-
Degradation of the Amide: More aggressive oxidation could lead to further degradation of the entire molecule.
Troubleshooting Step: Use LC-MS/MS to analyze the degradation products. The mass increase corresponding to the addition of an oxygen atom (M+16) is a strong indicator of N-oxide formation or hydroxylation.
Photostability
Question: How do I properly assess the photostability of this compound according to regulatory guidelines?
Answer: Photostability testing should follow a systematic approach as outlined in the ICH Q1B guideline.[7][8] The goal is to determine if light exposure results in unacceptable changes and to inform needs for light-resistant packaging.[9][10]
The process is sequential. You start with the fully exposed drug substance and progress to the packaged product only if degradation is observed.
Caption: Decision flow chart for photostability testing based on ICH Q1B.[7]
Key Experimental Insight: Always include a "dark control" sample, wrapped in aluminum foil but stored in the same photostability chamber. This is a self-validating step to distinguish between degradation caused by light versus heat generated by the light source.[9]
Thermal Stability
Question: After heating my sample at 60°C, I observe a new impurity. What could it be?
Answer: Thermal degradation can induce several reactions. For brominated aromatic compounds, one potential pathway, especially at higher temperatures, is dehalogenation or intermolecular reactions.[11][12] However, the most likely scenario at moderately elevated temperatures is the acceleration of other degradation pathways, such as hydrolysis (if moisture is present) or oxidation.
Troubleshooting Step: Ensure your thermal degradation study is conducted on a dry sample in a tightly sealed container to isolate the effects of heat. If degradation still occurs, it points to true thermal lability. If it only occurs in the presence of ambient humidity, the root cause is thermally-accelerated hydrolysis.
Section 3: Analytical Troubleshooting
Question: I'm trying to develop a stability-indicating HPLC method. How do I ensure it can separate all relevant degradation products?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[13]
The Causality of Method Development: The key is to challenge your method with samples that contain the potential interferents. This is why forced degradation is a prerequisite for developing a stability-indicating method.[6]
Protocol for Method Validation:
-
Generate Stressed Samples: Prepare samples of this compound that have been degraded by acid, base, peroxide, heat, and light to a level of 5-20% degradation.[6] This range is optimal because it produces enough degradant to be detected without generating secondary or tertiary degradants that may not be relevant to real-world stability.[1]
-
Analyze Individually: Inject each stressed sample into your HPLC system.
-
Analyze a Mixture: Create a composite mixture of all stressed samples and analyze it. This "degradation cocktail" is the ultimate test of your method's specificity.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the this compound peak in all stressed samples. The peak should be spectrally pure, confirming no co-elution with degradation products.
-
Resolution: Ensure that the resolution between the parent peak and the closest eluting impurity peak is greater than 1.5.
Section 4: Formulation & Compatibility Issues
Question: I'm seeing unexpected degradation of this compound when I mix it with certain excipients for a tablet formulation. How do I troubleshoot this?
Answer: Drug-excipient incompatibility is a common challenge in formulation development.[14] Interactions can be physical or chemical and can significantly impact the stability of the final product.[15][16]
Expert Insight: Incompatibilities often arise from the chemical nature of the excipient or reactive impurities within them.[14] For an amide-containing drug like this compound, excipients with acidic or basic properties, or those containing significant moisture, are primary suspects.
Systematic Troubleshooting Approach:
-
Review Excipient Properties: Identify any excipients that are strongly acidic or basic, or known to have high moisture content (e.g., some starches).
-
Binary Mixture Screening: Prepare binary mixtures (e.g., 1:1 ratio) of this compound with each individual excipient.[16] Add a small amount of water (e.g., 5-10%) to accelerate potential reactions.
-
Stress and Analyze: Store these binary mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period (e.g., 1-4 weeks).
-
Analysis: Analyze the stressed mixtures using your stability-indicating HPLC method. Compare the degradation profile of each mixture to a control sample of the drug substance stored under the same conditions. A significant increase in a known degradant or the appearance of a new degradant points to an incompatibility.[6]
-
Thermal Analysis (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool.[16][17] Shifts in thermal events (melts, decompositions) in the binary mixture compared to the individual components can indicate an interaction.
Appendix A: Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.[6]
Table 2: General Protocols for Forced Degradation Studies
| Stress Condition | Protocol | Scientific Rationale |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., Acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).4. Neutralize samples with 0.1 M NaOH before HPLC analysis. | Investigates susceptibility to degradation in an acidic environment, primarily targeting the amide bond. Heat is used to accelerate the reaction. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 0.1 M NaOH.3. Keep at room temperature and sample at various time points.4. Neutralize samples with 0.1 M HCl before HPLC analysis. | Amide hydrolysis is often much faster under basic conditions than acidic, so elevated temperature may not be necessary. |
| Oxidation | 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 3% H₂O₂.3. Keep at room temperature, protected from light, and sample at various time points.4. Quench the reaction if necessary before analysis. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[13] Potential targets are the pyridine nitrogen and the aromatic ring. |
| Thermal (Dry) | 1. Place solid this compound in a sealed glass vial.2. Heat in an oven at a temperature below its melting point (e.g., 70°C).3. Sample at various time points and prepare solutions for analysis. | Assesses the intrinsic thermal stability of the molecule in the solid state, independent of solvent effects. |
| Photolytic | 1. Prepare a solution (e.g., 1 mg/mL) and place it in a quartz cuvette or vial.2. Expose the sample in a photostability chamber to ICH Q1B conditions (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[7][9]3. Simultaneously, store a dark control sample (wrapped in foil) under the same temperature conditions.4. Analyze both samples. | Evaluates the potential for degradation upon exposure to light. The dark control is crucial to separate photolytic from thermal effects.[9] |
References
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- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- 4-Bromopyridine-3-carboxylic acid - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced Degrad
- This compound. (n.d.). PubChem.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific.
- This compound (C6H5BrN2O). (n.d.). PubChemLite.
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2015).
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019).
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). CUTM Courseware.
- Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.
- Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects. (n.d.). PubMed.
- Drug-Excipient Comp
- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP.
- Analytical Methods. (2025). OPUS.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by He
- Photostability. (n.d.).
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions.
Sources
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Technical Support Center: Synthesis of 4-Bromopicolinamide
Welcome to the technical support center for the synthesis of 4-Bromopicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to empower you to manage impurities effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
I. Starting Material and Precursor Synthesis
Question 1: What are the common synthetic routes to the key precursor, 4-Bromopicolinic acid, and what impurities should I be aware of?
Answer: The most prevalent laboratory-scale synthesis of 4-Bromopicolinic acid starts from 4-bromo-2-methylpyridine via oxidation.[1] While seemingly straightforward, this step is critical as the purity of the resulting carboxylic acid directly impacts the final product.
Causality and Control: The oxidation of the methyl group is a powerful reaction, and controlling the conditions is key to preventing side reactions. Over-oxidation can lead to the formation of various byproducts, while incomplete reaction will leave unreacted starting material.
Potential Impurities from 4-Bromopicolinic Acid Synthesis:
| Impurity Name | Structure | Formation Pathway | Control Strategy |
| 4-bromo-2-methylpyridine | Incomplete oxidation of the starting material. | Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. Extend reaction time or adjust oxidant stoichiometry if necessary. | |
| Picolinic acid | Reductive dehalogenation of the starting material or product under certain oxidative conditions.[2] | Use mild and selective oxidizing agents. Avoid harsh reaction conditions and prolonged heating. | |
| Isomeric Bromopicolinic Acids | Presence of isomeric impurities (e.g., 3-bromo-2-methylpyridine) in the starting 4-bromo-2-methylpyridine. | Source high-purity starting materials and verify their isomeric purity by GC or NMR before use. |
Experimental Protocol: Synthesis of 4-Bromopicolinic Acid
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (1.0 eq) and water (20 volumes).
-
Oxidation: Slowly heat the mixture. When the temperature reaches 75 °C, add potassium permanganate (KMnO₄, 2.5 eq) portion-wise, maintaining the reaction temperature between 80-82 °C.[1] Ensure each portion of KMnO₄ has fully reacted (the purple color disappears) before adding the next.
-
Reaction Monitoring: After the final addition of KMnO₄, maintain the temperature and stir for an additional 30 minutes. Monitor the reaction by TLC or HPLC to confirm the absence of starting material.
-
Work-up: Cool the reaction mixture to room temperature. Quench any remaining oxidant with a suitable reducing agent (e.g., sodium bisulfite) until the mixture is colorless.
-
Isolation: Acidify the mixture with concentrated HCl to a pH of approximately 3-4. The product, 4-Bromopicolinic acid, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The purity can be checked by HPLC and NMR. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary to remove residual impurities.
Workflow for 4-Bromopicolinic Acid Synthesis and Quality Control
Caption: Synthesis and purification workflow for 4-Bromopicolinic acid.
II. Amidation Reaction and Impurity Management
Question 2: I am observing incomplete conversion during the amidation of 4-Bromopicolinic acid. What are the likely causes and how can I improve the yield?
Answer: Incomplete conversion in amidation reactions often points to issues with the activation of the carboxylic acid, the reactivity of the amine source, or suboptimal reaction conditions.
Causality and Control: The direct amidation of a carboxylic acid is thermodynamically unfavorable and requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimide-based coupling agents.
Troubleshooting Incomplete Amidation:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Carboxylic Acid Activation | The activating agent (e.g., SOCl₂) may have degraded due to moisture or is not used in sufficient excess. | Use a fresh, high-quality activating agent. Consider using a slight excess (1.1-1.5 eq) to ensure complete conversion to the acid chloride intermediate. |
| Low Reaction Temperature or Time | The amidation reaction may be sluggish at lower temperatures. | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure sufficient reaction time for complete conversion. |
| Poor Nucleophilicity of Amine | If using a less reactive amine source, the reaction may require more forcing conditions. | For direct amidation with ammonia, ensure a sufficient concentration and consider using a sealed reaction vessel to maintain pressure. |
| Presence of Water | Water will react with the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Experimental Protocol: Synthesis of this compound via Acid Chloride
-
Acid Chloride Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 4-Bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 4-bromopicolinoyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol).
-
Work-up: After the reaction is complete (monitored by TLC/HPLC), quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Question 3: I am observing an impurity with a mass corresponding to picolinamide. What is the likely cause?
Answer: The presence of picolinamide as an impurity strongly suggests that a dehalogenation reaction is occurring.[2] This is a known side reaction for brominated aromatic compounds, especially in the presence of certain metals or under reducing conditions.
Causality and Control: The carbon-bromine bond on the pyridine ring can be cleaved under various conditions, leading to the formation of a debrominated product.
Potential Causes of Dehalogenation:
| Cause | Explanation | Mitigation Strategy |
| Trace Metal Contamination | Residual metals from previous synthetic steps or from the reaction vessel can catalyze dehalogenation. | Use high-purity reagents and ensure glassware is thoroughly cleaned. Consider using glass-lined reactors for larger scale synthesis. |
| Reducing Agents/Conditions | Unintentional introduction of reducing agents or the use of certain reagents that can act as hydrogen donors can promote dehalogenation. | Carefully review all reagents and reaction conditions to eliminate potential sources of reduction. |
| Side Reaction with Certain Bases/Solvents | Some amine bases or solvents under specific conditions can facilitate reductive dehalogenation. | Screen different bases and solvents if dehalogenation is a persistent issue. |
Caption: Hydrolysis of this compound to 4-Bromopicolinic acid.
IV. Analytical Methods and Purity Assessment
Question 6: What is the recommended method for analyzing the purity of this compound and its potential impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying its impurities due to its high resolution and sensitivity. [3] Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Data Interpretation:
-
This compound: The main peak in the chromatogram.
-
4-Bromopicolinic acid: An earlier eluting peak due to its higher polarity.
-
Picolinamide: An earlier eluting peak compared to the bromo-analog.
-
Di-brominated species: A later eluting peak due to increased hydrophobicity.
For definitive identification of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information.
Analytical Workflow for Purity Assessment
Caption: A typical analytical workflow for purity determination.
References
-
This compound | C6H5BrN2O | CID 693291. PubChem. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. Available at: [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]
Sources
Validation & Comparative
Comparative Efficacy and Biological Activity of 4-Bromopicolinamide Analogs as Kinase Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction
The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Within this class, 4-bromopicolinamide analogs are gaining attention as potent inhibitors of various protein kinases implicated in cancer progression. This guide provides a comprehensive comparison of the biological activity of these analogs, focusing on their efficacy against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Aurora Kinase B. We will delve into the structure-activity relationships (SAR), compare their performance with established kinase inhibitors, and provide detailed experimental protocols for their evaluation.
The strategic placement of a bromine atom at the 4-position of the picolinamide ring serves as a crucial chemical handle for synthetic elaboration, allowing for the exploration of a diverse chemical space through cross-coupling reactions.[1] This has enabled the development of analogs with enhanced potency and selectivity. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this compound derivatives.
Targeted Kinase Pathways and Mechanism of Action
This compound analogs primarily exert their anticancer effects by targeting the ATP-binding sites of key protein kinases involved in tumor growth, angiogenesis, and cell cycle regulation.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3] Picolinamide derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking these pro-angiogenic signals.
VEGFR-2 Signaling Pathway and Inhibition by this compound Analogs
Caption: Inhibition of VEGFR-2 signaling by this compound analogs.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many cancers.[4] Picolinamide derivatives have been designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling.[4]
Aurora Kinase B and Cell Cycle Regulation
Aurora Kinase B is a key regulator of mitosis, ensuring proper chromosome segregation and cytokinesis.[5] Overexpression of Aurora B is common in various tumors and is associated with aneuploidy and tumorigenesis.[5] Certain picolinamide analogs have demonstrated potent and selective inhibition of Aurora B kinase.
Comparative Biological Activity
The following tables summarize the in vitro biological activities of representative picolinamide analogs and compares them with established kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Picolinamide Analogs and Comparators
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Picolinamide Analog A | VEGFR-2 | 87 | Sorafenib | VEGFR-2 | 180 |
| Picolinamide Analog B | VEGFR-2 | 27 | Axitinib | VEGFR-2 | 0.2 |
| 4-(4-aminophenoxy)picolinamide 46 | c-Met | 46.5 | Cabozantinib | c-Met | 1.3 |
| N-methylpicolinamide-4-thiol 6p | Aurora B | - | Tozasertib | Aurora B | 18 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.
Table 2: In Vitro Anti-proliferative Activity of Picolinamide Analogs and Comparators
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Picolinamide Analog 7h | A549 (Lung) | - | Sorafenib | A549 (Lung) | 19.3 |
| Picolinamide Analog 9a | A549 (Lung) | - | Axitinib | A549 (Lung) | 22.4 |
| 4-(4-aminophenoxy)picolinamide 46 | A549 (Lung) | 0.26 | Cabozantinib | A549 (Lung) | - |
| N-methylpicolinamide-4-thiol 6p | HepG2 (Liver) | <10 | Sorafenib | HepG2 (Liver) | 29.0 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of picolinamide analogs is significantly influenced by the nature and position of substituents on the picolinamide and ancillary aromatic rings.
-
Role of the 4-Bromo Substituent: The bromine atom at the 4-position of the picolinamide core is often introduced to serve as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions.[1] Furthermore, halogen bonding interactions between the bromine atom and the kinase active site can contribute to enhanced binding affinity. Studies on other brominated heterocyclic compounds have highlighted the importance of the bromo-substituent for anticancer activity.[6][7]
-
Substituents on Ancillary Rings: The nature of the substituent on the phenyl ring attached to the picolinamide core via linkers such as ether, thioether, or amine bridges plays a crucial role in determining potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties and steric interactions within the kinase active site.
-
Linker Moiety: The linker connecting the picolinamide core to other aromatic moieties influences the overall conformation of the molecule and its ability to adopt the optimal binding pose in the kinase active site.
General Structure-Activity Relationship (SAR) Diagram
Caption: Step-by-step workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of a compound on cancer cell lines. [8][9][10][11][12] Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion
This compound analogs represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. Their synthetic tractability, coupled with their potent inhibitory activity against key oncogenic kinases, makes them an attractive area for further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the rational design and evaluation of new and more effective this compound-based drug candidates. Future studies should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds to translate their preclinical promise into clinical benefits.
References
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved January 4, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved January 4, 2026, from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 4, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 4, 2026, from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved January 4, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 4, 2026, from [Link]
-
SignalChem. (n.d.). AURORA B Kinase Enzyme System Datasheet. Retrieved January 4, 2026, from [Link]
-
Trivedi, P. et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1959-1967. [Link]
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Chandra, J. et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547. [Link]
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ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved January 4, 2026, from [Link]
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MDPI. (2022, June 22). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3986. [Link]
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MDPI. (2023, September 25). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14608. [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 4, 2026, from [Link]
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PubMed. (2023, September 5). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Retrieved January 4, 2026, from [Link]
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PubMed Central (PMC). (2022, November 12). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved January 4, 2026, from [Link]
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PubMed Central (PMC). (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved January 4, 2026, from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved January 4, 2026, from [Link]
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PubMed. (n.d.). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved January 4, 2026, from [Link]
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A Comparative Guide to 4-Bromopicolinamide and 4-Chloropicolinamide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the picolinamide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds. Its derivatives are integral to the development of therapeutics targeting a range of diseases, from cancer to infectious agents. This guide provides an in-depth, objective comparison of two key halogenated picolinamide intermediates: 4-Bromopicolinamide and 4-Chloropicolinamide. Understanding the nuanced differences in their physicochemical properties, reactivity, and biological implications is paramount for rational drug design and efficient synthesis planning.
Physicochemical Properties: A Tale of Two Halogens
At first glance, the substitution of a chlorine atom with a bromine atom might seem like a minor structural alteration. However, this change significantly impacts several key physicochemical parameters that govern a molecule's behavior, from its solubility and membrane permeability to its potential for specific biological interactions. The choice of halogen can therefore be a critical decision in the early stages of drug development.
The properties summarized below are derived from publicly available chemical databases and provide a quantitative basis for comparison.[1][2][3][4][5]
| Property | This compound | 4-Chloropicolinamide | Rationale for Significance |
| CAS Number | 62150-46-3[2] | 99586-65-9[3][4] | Unique identifier for substance registration. |
| Molecular Formula | C₆H₅BrN₂O[2] | C₆H₅ClN₂O[5] | Defines the elemental composition. |
| Molecular Weight | 201.02 g/mol [2] | 156.57 g/mol [5] | Influences diffusion rates and overall size. Staying below 500 Da is a key tenet of Lipinski's Rule of Five for oral bioavailability.[6] |
| XLogP3-AA | 0.8 | 0.7 | A measure of lipophilicity. Lower values indicate higher hydrophilicity. This property is crucial for solubility and membrane passage.[7] |
| Topological Polar Surface Area (TPSA) | 56 Ų | 56 Ų | TPSA is identical as the halogen does not contribute. It correlates with hydrogen bonding potential and is a predictor of drug transport properties. |
| Hydrogen Bond Donors | 2 | 2 | The primary amide group (-NH₂) provides two donors in both molecules. |
| Hydrogen Bond Acceptors | 2 | 2 | The pyridine nitrogen and carbonyl oxygen act as acceptors in both molecules. |
The most striking differences lie in molecular weight and, to a lesser extent, lipophilicity (XLogP3). The larger atomic radius and mass of bromine account for the significant increase in molecular weight. While both compounds are well within the desirable range for drug-like molecules, this difference can be magnified in larger, more complex derivatives.
From a structural biology perspective, the key distinction is the potential for halogen bonding . Bromine and chlorine are capable of forming these non-covalent interactions, where the halogen atom acts as a Lewis acid (electron acceptor).[8] Critically, the strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).[8] Therefore, this compound has a greater propensity to form strong halogen bonds with electron-rich atoms (like backbone carbonyl oxygens in a protein's active site) than its chloro-counterpart.[8][9] This can be a powerful tool for enhancing binding affinity and selectivity.[10][11]
Synthesis and Chemical Reactivity
Both 4-bromo- and 4-chloropicolinamide are typically synthesized from readily available starting materials like picolinic acid. A common synthetic strategy involves the halogenation of the pyridine ring, followed by activation of the carboxylic acid and subsequent amidation.
General Synthetic Workflow for 4-Halopicolinamides
The crucial divergence between the two compounds lies in their reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, which are workhorses of modern drug synthesis. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the C-Br bond in this compound is more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond in 4-Chloropicolinamide.[12][13]
This has two major implications for the synthetic chemist:
-
Milder Reaction Conditions: Suzuki, Sonogashira, and Buchwald-Hartwig reactions often proceed under milder conditions (lower temperatures, less reactive catalysts) with the bromo-derivative.[12][14][15]
-
Greater Versatility: this compound is the superior substrate for building molecular complexity via cross-coupling, as the C-Cl bond can sometimes be too inert for these transformations without specialized, highly active catalyst systems.[13][16][17]
Therefore, if the synthetic plan involves downstream C-C or C-N bond formation at the 4-position, This compound is generally the more versatile and reactive building block.
Biological Activity and Role in Drug Design
Neither this compound nor 4-Chloropicolinamide are typically therapeutic agents themselves. Instead, they are indispensable intermediates in the synthesis of highly potent drugs, particularly kinase inhibitors.[18][19][20]
The most prominent example is the role of the 4-chloropicolinamide moiety in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib .[21][22][23][24] In these drugs, the picolinamide core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The 4-position is used as the attachment point for a larger phenoxy group, which in turn is connected to the urea pharmacophore that targets other regions of the active site.[20][21]
Picolinamide as a Kinase Hinge-Binder
The choice between a bromo or chloro substituent in a final drug molecule is a key aspect of the Structure-Activity Relationship (SAR). While the chloro-analogue is present in Sorafenib, this does not preclude the bromo-analogue from being superior in a different context. As previously mentioned, the stronger halogen bonding capability of bromine could be exploited to gain additional affinity for a specific target.[8][9] Furthermore, the larger size of bromine can provide beneficial van der Waals interactions if the binding pocket has available space, or it could introduce detrimental steric clashes.[10] The different electronic properties of chlorine and bromine also subtly alter the pKa of the pyridine ring, which can influence binding and pharmacokinetic properties.[25]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyridine Derivative
To illustrate the practical application of these intermediates, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for which this compound is an excellent substrate.[14][26][27][28][29]
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane until a homogenous solution is formed.
-
Solvent and Catalyst Addition: Add the degassed 4:1 dioxane/water solvent mixture to the Schlenk flask containing the solids. Stir for 5 minutes. Then, add the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-phenylpicolinamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound and 4-Chloropicolinamide are both invaluable building blocks in drug discovery, yet they are not interchangeable. The selection between them is a strategic decision guided by principles of chemical reactivity and SAR.
-
4-Chloropicolinamide is a proven intermediate, famously used in the synthesis of blockbuster drugs like Sorafenib.[21][22] It is suitable when the synthetic route does not require subsequent cross-coupling at the 4-position, or when the specific electronic properties of chlorine are desired in the final molecule.
-
This compound offers superior reactivity and versatility for constructing molecular complexity through palladium-catalyzed cross-coupling reactions.[12][13] Its greater potential for forming strong halogen bonds makes it an attractive alternative for lead optimization efforts where enhancing target affinity is a primary goal.[8]
Ultimately, the choice rests on the specific goals of the research program. For synthetic flexibility and exploring novel interactions, the bromo-derivative holds a distinct advantage. For emulating established structures or when high reactivity is not required, the chloro-derivative remains a reliable and cost-effective choice. A thorough understanding of these differences empowers researchers to make more informed decisions, accelerating the journey from chemical intermediate to life-saving therapeutic.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).
- The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. Benchchem.
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Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. Available from: [Link]
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PubMed Central. Available from: [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace. Available from: [Link]
- Picolinamide derivatives as kinase inhibitors. Google Patents.
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4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. PubChem. Available from: [Link]
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Structure Activity Relationships. Drug Design Org. Available from: [Link]
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This compound | C6H5BrN2O | CID 693291. PubChem. Available from: [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]
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Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar. Available from: [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. Available from: [Link]
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A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available from: [Link]
- Synthesis method for sorafenib. Google Patents.
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4-CHLOROPICOLINAMIDE. gsrs. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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4-Bromopyridine. ResearchGate. Available from: [Link]
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The Suzuki Reaction. The Suzuki Reaction. Available from: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available from: [Link]
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Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. Available from: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available from: [Link]
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed Central. Available from: [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available from: [Link]
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Synthesis of 4-quinolones. Organic Chemistry Portal. Available from: [Link]
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A Comparative Guide to the Functionalization of 4-Bromopicolinamide: Characterization of Reaction Products
For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Bromopicolinamide stands as a versatile building block, offering a reactive handle for the introduction of diverse functionalities at the C4 position of the pyridine ring. This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) for the functionalization of this compound, offering insights into expected products, reaction efficiencies, and the causality behind experimental choices.
Introduction to the Reactivity of this compound
This compound combines the electronic properties of a pyridine ring with the directing and activating/deactivating effects of the bromo and carboxamide substituents. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group renders the C4 position susceptible to nucleophilic attack, while the carbon-bromine bond provides a prime site for palladium-catalyzed cross-coupling reactions. The choice of reaction pathway is dictated by the desired product and the interplay between the catalyst, ligands, base, and solvent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions offer reliable and versatile strategies for introducing a wide array of substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Groups
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-substituted picolinamides.[1] This reaction couples this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Reaction Scheme:
(where R = aryl, heteroaryl, vinyl)
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling:
While specific data for this compound is limited in publicly available literature, extensive studies on analogous bromopyridines provide a strong predictive framework for catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 | A classic, reliable catalyst. May require longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >90 | Highly active for heteroaryl couplings, often with lower catalyst loading.[1] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >95 | N-Heterocyclic carbene (NHC) ligand provides high stability and activity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos or an N-heterocyclic carbene (NHC) ligand often accelerates the rate-determining oxidative addition step and the subsequent reductive elimination, leading to higher yields and shorter reaction times, particularly for electron-deficient heteroaryl halides.[1] The base is crucial for the transmetalation step, activating the boronic acid.[2]
Logical Workflow for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[3][4] This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.
Reaction Scheme:
(where R1, R2 = H, alkyl, aryl)
Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 70-90 | Effective for a range of amines, including deactivated ones.[5] |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 100 | 12 | 85-95 | A well-established system for C-N coupling.[3] |
| Pd/NHC | IPr | K₃PO₄ | Dioxane | 100 | 8 | >90 | Highly active catalysts, often with good functional group tolerance.[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich ligand is critical to facilitate the reductive elimination step, which is often rate-limiting in the catalytic cycle.[3] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine and form the active palladium-amido complex.
Catalytic Cycle for Buchwald-Hartwig Amination:
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynylpicolinamides by reacting this compound with a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Reaction Scheme:
Comparative Performance of Catalyst Systems for Sonogashira Coupling:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | 4 | 80-95 | The classic Sonogashira conditions.[9] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Highly efficient for 2-amino-3-bromopyridines, suggesting applicability here.[10] |
| Pd(OAc)₂ | None | TBAF | None | RT | 1 | >90 | Copper-free and solvent-free conditions are possible.[11] |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.) under an inert atmosphere.
-
Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until completion.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Heck Reaction: Vinylation of this compound
The Heck reaction allows for the formation of a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of 4-vinylpicolinamides.[12]
Reaction Scheme:
Comparative Performance of Catalyst Systems for Heck Reaction:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 | Standard conditions for the Heck reaction. |
| Pd/C | None | Na₂CO₃ | H₂O | 100 | 2 | >90 | Heterogeneous catalyst allows for easier work-up. |
| Palladacycle | None | K₂CO₃ | NMP | 120 | 4 | >95 | Highly stable and active pre-catalysts. |
Experimental Protocol: General Procedure for Heck Reaction of this compound
-
In a pressure tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv.), a ligand if necessary (e.g., PPh₃, 0.06 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices: The choice of base is critical to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. The reaction temperature is often high to promote the migratory insertion and β-hydride elimination steps.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyanation of this compound provides a direct route to 4-cyanopicolinamide, a valuable intermediate for the synthesis of carboxylic acids, amides, and tetrazoles.[13][14]
Reaction Scheme:
Comparative Performance of Cyanide Sources and Catalyst Systems:
| Cyanide Source | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMAc | 120 | 6 | 80-95 | A common and effective cyanide source.[15] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | CM-phos | MeCN/H₂O | 70 | 12 | >90 | A non-toxic and environmentally benign cyanide source.[13] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
To a reaction vessel, add this compound (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), and the ligand (e.g., dppf, 0.02 equiv.).
-
Add the degassed solvent (e.g., DMAc).
-
Heat the mixture under an inert atmosphere to the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, and perform an appropriate work-up, which may involve quenching with an aqueous solution of a complexing agent for cyanide.
-
Extract the product, dry the organic layer, and purify by chromatography.
Causality Behind Experimental Choices: The use of a less toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and environmental impact.[13][14] The choice of ligand is crucial to prevent catalyst poisoning by the cyanide ions.
Nucleophilic Aromatic Substitution (SNAr)
As an alternative to palladium-catalyzed reactions, nucleophilic aromatic substitution can be a viable method for the functionalization of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine ring and the picolinamide group can activate the C4 position towards nucleophilic attack.[16][17][18]
Reaction Scheme:
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of 4-Bromopicolinamide for Researchers and Drug Development Professionals
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth validation and comparison of the primary synthetic pathways for 4-Bromopicolinamide, a key building block in the synthesis of various pharmaceutical compounds. Our focus is to deliver not just procedural steps, but a nuanced understanding of the chemistry, efficiency, and scalability of each approach, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound whose structure is a recurring motif in a range of biologically active molecules. The presence of the bromine atom at the 4-position of the pyridine ring provides a strategic handle for further functionalization through cross-coupling reactions, while the picolinamide moiety can engage in crucial hydrogen bonding interactions with biological targets. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance in medicinal chemistry and drug discovery. This guide will dissect and compare the two most logical synthetic approaches to this valuable compound.
Pathway A: Amidation of a Pre-Brominated Pyridine Core
This synthetic route commences with a pyridine ring already bearing the essential bromine atom at the 4-position. The core of this pathway is the formation of the amide bond from a carboxylic acid precursor, 4-bromopicolinic acid. This approach is generally favored for its predictable regiochemistry and amenability to a variety of well-established amidation techniques.
Logical Flow of Pathway A
Caption: Synthetic workflow for Pathway A.
Step 1: Synthesis of 4-Bromopicolinic Acid
The pivotal intermediate for this pathway is 4-bromopicolinic acid. A reliable method for its preparation is the oxidation of the readily available 4-bromo-2-methylpyridine.
Experimental Protocol: Oxidation of 4-Bromo-2-methylpyridine [1]
-
Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (0.1 mol, 17.2 g) and 200 mL of water.
-
Heating: Gently heat the mixture with stirring.
-
Oxidant Addition: Once the temperature reaches 75 °C, begin the portion-wise addition of potassium permanganate (KMnO₄, 0.25 mol, 39.5 g). The temperature should be carefully maintained between 80-82 °C. Ensure each portion of KMnO₄ has fully reacted (the purple color disappears, and the solution turns dark brown) before adding the next.
-
Reaction Completion: After the final addition of KMnO₄, continue stirring at the same temperature for an additional 30 minutes.
-
Workup: Cool the reaction mixture to room temperature. The resulting manganese dioxide is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.
-
Isolation: The white precipitate of 4-bromopicolinic acid is collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting the methyl group to a carboxylic acid. Its use in aqueous media is a classic and cost-effective method.
-
Portion-wise Addition and Temperature Control: The oxidation is highly exothermic. Careful addition of KMnO₄ and maintaining the temperature below 85 °C is crucial to prevent runaway reactions and potential degradation of the pyridine ring[1].
Step 2: Amidation of 4-Bromopicolinic Acid
With 4-bromopicolinic acid in hand, the final step is the formation of the amide bond. This can be achieved through several methods, primarily differing in the mode of carboxylic acid activation.
Method 1: Direct Amidation using Coupling Reagents
This is a widely used approach in modern organic synthesis, offering mild reaction conditions and high yields.
Experimental Protocol: EDC/HOBt Mediated Amidation
-
Activation: In a round-bottom flask, dissolve 4-bromopicolinic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of aqueous ammonia (excess) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Method 2: Conversion to Acyl Chloride followed by Amination
This classical two-step approach involves the formation of a more reactive acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Formation and Amination
-
Acyl Chloride Synthesis: To a solution of 4-bromopicolinic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromopicolinoyl chloride.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0 °C. Slowly add a solution of aqueous ammonia (excess) with vigorous stirring.
-
Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-2 hours. The workup and purification are similar to Method 1.
Comparison of Amidation Methods for Pathway A
| Feature | Direct Amidation (e.g., EDC/HOBt) | Acyl Chloride Method |
| Reagents | EDC, HOBt, Ammonia | Thionyl Chloride, Ammonia |
| Reaction Conditions | Mild (0 °C to RT) | Harsher (reflux for acyl chloride formation) |
| Yield | Generally high (>80%) | Can be high, but potential for side reactions |
| Purity | Good, byproducts are often water-soluble | Can be lower due to harsher conditions |
| Safety/Handling | Reagents are relatively safe to handle | Thionyl chloride is corrosive and moisture-sensitive |
| Scalability | Well-suited for both lab and larger scale | Scalable, but requires careful handling of SOCl₂ |
Pathway B: Bromination of Picolinamide
An alternative retrosynthetic approach involves the direct bromination of the commercially available picolinamide. While seemingly more direct, this pathway presents significant challenges in terms of regioselectivity.
Logical Flow of Pathway B
Caption: Synthetic workflow for Pathway B.
Challenges and Mechanistic Considerations
The direct electrophilic bromination of a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The reaction typically requires harsh conditions, such as high temperatures and the use of oleum, and often results in substitution at the 3-position. The presence of the amide group at the 2-position further complicates the regiochemical outcome. While the amide group is an ortho-, para-director in benzene rings, its directing effect in a pyridine ring is less predictable and can be influenced by the reaction conditions.
Hypothetical Experimental Approach: Electrophilic Bromination
Based on general procedures for the bromination of deactivated aromatic rings, a potential protocol could involve:
-
Reaction Setup: Dissolving picolinamide in a strong acid, such as sulfuric acid or oleum.
-
Brominating Agent: Adding a brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂).
-
Heating: Heating the reaction mixture to elevated temperatures (often >100 °C) for an extended period.
-
Workup: Carefully quenching the reaction mixture with ice and neutralizing with a base to precipitate the product.
-
Purification: Extensive purification would likely be required to separate the desired 4-bromo isomer from other regioisomers (e.g., 3-bromo, 5-bromo, and dibrominated products). The use of Br₂ as a brominating agent can lead to a mixture of mono and dibromo isomers which are often difficult to purify[2].
Alternative: Radical Bromination
Radical bromination could be another possibility, though it typically favors benzylic positions, which are absent here. Radical conditions could potentially lead to a different substitution pattern, but the selectivity for the 4-position is not guaranteed[3].
Comparative Analysis of Pathway A vs. Pathway B
| Feature | Pathway A: Amidation of Pre-brominated Core | Pathway B: Bromination of Picolinamide |
| Starting Materials | 4-Bromo-2-methylpyridine (or similar) | Picolinamide |
| Number of Steps | 2 (Oxidation, Amidation) | 1 (Bromination) |
| Regioselectivity | High (bromine position is pre-defined) | Low (risk of multiple isomers) |
| Reaction Conditions | Generally milder | Often harsh (strong acids, high temperatures) |
| Purification | More straightforward | Challenging due to isomeric mixtures |
| Scalability | More readily scalable | Difficult to scale due to selectivity issues |
| Overall Efficiency | Higher due to better control and yields | Lower due to poor selectivity and difficult purification |
Conclusion and Recommendation
Based on the available literature and fundamental principles of organic chemistry, Pathway A is the unequivocally recommended synthetic route for the preparation of this compound. This pathway offers superior control over regiochemistry, leading to a cleaner product and simplifying purification. The two-step process, involving the oxidation of 4-bromo-2-methylpyridine followed by amidation of the resulting 4-bromopicolinic acid, utilizes well-established and scalable reactions.
While the direct bromination of picolinamide (Pathway B) appears more atom-economical on paper, the practical challenges associated with poor regioselectivity, harsh reaction conditions, and difficult purification make it a far less viable option for reliable and scalable synthesis. The formation of a complex mixture of isomers would significantly decrease the overall yield of the desired product and increase production costs.
For researchers and drug development professionals requiring a reliable and efficient synthesis of this compound, focusing on the optimization of the amidation of a pre-brominated pyridine precursor is the most logical and scientifically sound strategy.
References
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- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
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Liberty University. Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. Available at: [Link].
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ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. Available at: [Link].
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Available at: [Link].
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromopicolinamide Derivatives
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the myriad of heterocyclic compounds, picolinamide derivatives, and specifically 4-Bromopicolinamide derivatives, have garnered significant interest due to their diverse biological activities, including potential antitumor properties.[1][2] The bromine substituent at the 4-position of the pyridine ring introduces unique electronic properties and provides a handle for further synthetic modifications, making a thorough understanding of their structure and purity essential.
This guide provides a comparative analysis of key spectroscopic techniques for the characterization of this compound derivatives. We will delve into the practical applications and interpretive nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design and data interpretation to facilitate robust analytical workflows.
The Significance of Spectroscopic Analysis
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques provide the fundamental language to understand a molecule's identity, purity, and structural intricacies. For this compound derivatives, these methods are not merely for confirmation but are crucial for:
-
Structural Elucidation: Unambiguously confirming the connectivity of atoms and the overall molecular architecture.
-
Purity Assessment: Identifying and quantifying impurities, which is critical for safety and efficacy.
-
Conformational Analysis: Understanding the spatial arrangement of atoms, which can influence biological activity.
-
Monitoring Chemical Reactions: Tracking the progress of synthetic transformations and identifying intermediates.
This guide will compare the utility of different spectroscopic methods in achieving these analytical goals for this compound derivatives, providing a framework for selecting the most appropriate techniques for specific research questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution.[3] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the precise mapping of the molecular framework.
Key Observables in NMR of this compound Derivatives
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus. For this compound derivatives, the aromatic protons on the pyridine ring will exhibit characteristic downfield shifts. The bromine atom, being an electron-withdrawing group, will influence the chemical shifts of the adjacent protons.
-
Spin-Spin Coupling (J): The splitting of NMR signals provides information about the connectivity of neighboring atoms. The coupling patterns of the pyridine ring protons are particularly informative for confirming the substitution pattern.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal, allowing for the relative quantification of different protons in the molecule.
Experimental Protocol: ¹H NMR of a this compound Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard ¹H NMR experiments are typically run on a 400 MHz or 500 MHz instrument.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[3]
-
Spectral Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Data Presentation: Expected ¹H NMR Data for a Generic this compound Derivative
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide (-CONH₂) | 7.5 - 8.5 | br s | - | 2H |
| Pyridine H-6 | 8.4 - 8.6 | d | ~5 | 1H |
| Pyridine H-5 | 7.8 - 8.0 | dd | ~5, ~2 | 1H |
| Pyridine H-3 | 7.6 - 7.8 | d | ~2 | 1H |
Note: The exact chemical shifts will vary depending on the other substituents on the molecule.
Comparison with Alternatives
For structural elucidation, no other technique provides the same level of detail as NMR. While X-ray crystallography can provide the absolute structure in the solid state, it requires a suitable single crystal, which is not always obtainable. For routine analysis and confirmation of identity in solution, NMR is unparalleled.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Key Vibrational Modes for this compound Derivatives
-
N-H Stretching: The amide N-H bonds typically show one or two sharp bands in the region of 3100-3500 cm⁻¹.[5]
-
C=O Stretching: The carbonyl group of the amide gives rise to a strong, sharp absorption band typically in the range of 1630-1690 cm⁻¹.[5] The position of this band can be influenced by hydrogen bonding.
-
C=C and C=N Stretching: The aromatic pyridine ring will have characteristic absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Expected IR Absorption Bands for a Generic this compound Derivative
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide) | 1630 - 1690 | Strong |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Comparison with Alternatives
Raman spectroscopy provides complementary vibrational information to IR. While IR is more sensitive to polar functional groups like C=O, Raman is often better for non-polar bonds and symmetric vibrations. For a quick and routine confirmation of the presence of key functional groups in this compound derivatives, ATR-FTIR is highly efficient and requires minimal sample preparation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Key Information from Mass Spectrometry of this compound Derivatives
-
Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule provides the molecular weight. For this compound, the presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). This is a definitive indicator of the presence of a single bromine atom.
-
Fragment Ions: The fragmentation pattern can provide clues about the structure of the molecule. Common fragmentation pathways for picolinamide derivatives may involve the loss of the amide group or cleavage of the pyridine ring.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions are produced.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Presentation: Expected Mass Spectrum Data for this compound
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Abundance |
| [M+H]⁺ | 201.96 | 203.96 | ~1:1 |
| [M-NH₂]⁺ | 185.94 | 187.94 | Variable |
Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.[7]
Comparison with Alternatives
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This can be a powerful tool for confirming the identity of a new compound. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it may require derivatization for less volatile or thermally labile compounds.[8] For routine molecular weight determination of synthesized this compound derivatives, ESI-MS is a rapid and sensitive technique.
Workflow and Pathway Visualizations
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Caption: Logical relationship of spectroscopic data for compound characterization.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive analysis of this compound derivatives necessitates a multi-pronged spectroscopic approach. While NMR spectroscopy stands out for its unparalleled ability to elucidate detailed molecular structure, IR spectroscopy and mass spectrometry provide crucial and complementary information regarding functional groups and molecular weight, respectively.
-
For unambiguous structure confirmation and isomeric differentiation, NMR is indispensable.
-
For rapid verification of synthesis and functional group integrity, IR is highly efficient.
-
For accurate molecular weight determination and impurity profiling, MS is the technique of choice.
By judiciously employing these techniques in concert, researchers can build a comprehensive and robust analytical data package for this compound derivatives, ensuring the quality and integrity of their compounds for downstream applications in drug discovery and development.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.
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University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]
- Anand, K., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115499.
- Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150.
- Jackson, G. S., & McCullough, B. J. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences, 320, 125-30.
- Gao, G., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(7), 2249-57.
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). The Royal Society of Chemistry.
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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A Comparative Study of 4-Bromopicolinamide Reactivity for Accelerated Drug Discovery
Abstract
In the landscape of medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a critical endeavor.[1] 4-Bromopicolinamide has emerged as a versatile and highly valuable building block for introducing diverse molecular fragments onto the pyridine core. This guide provides a comprehensive comparative analysis of the reactivity of this compound, primarily focusing on its performance in palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[1] We will objectively compare its reactivity against other relevant halo-picolinamides, supported by experimental data, and provide detailed protocols to enable researchers to leverage this key intermediate effectively.
Introduction: The Strategic Importance of this compound
The picolinamide moiety is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. Its ability to engage in key hydrogen bonding interactions and its specific electronic properties make it a desirable feature in drug design. This compound serves as a strategic precursor, allowing for the late-stage introduction of aryl, heteroaryl, and alkyl groups at the C4 position of the pyridine ring through robust and versatile cross-coupling methodologies.
The reactivity of halopyridines in palladium-catalyzed reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy.[2] The generally accepted order of reactivity is I > Br > Cl, which correlates inversely with bond strength.[2] This trend makes the C-Br bond in this compound a synthetic "sweet spot"—offering a balance between high reactivity for efficient coupling and sufficient stability for handling and storage, a distinct advantage over the often more sluggish chloro-analogs and the more expensive and sometimes less stable iodo-analogs.
Comparative Reactivity Analysis in Cross-Coupling Reactions
The true utility of this compound is best demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[1][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and hetero-biaryl structures.[4] The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[4] For a substrate like this compound, the pyridine nitrogen can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.[4] Therefore, the selection of an appropriate catalytic system is critical.
General Reactivity Trend:
In Suzuki-Miyaura couplings, the reactivity of 4-halopicolinamides generally follows the established trend for aryl halides: 4-Iodo > 4-Bromo > 4-Chloro .[1][5] 4-Chloropicolinamide often requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve comparable yields to its bromo counterpart.[2]
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~85-95 | Standard, reliable conditions for a range of boronic acids.[4] |
| 4-Chloropicolinamide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | ~70-85 | Requires a more active catalyst system for efficient coupling.[4] |
| 4-Iodopicolinamide | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/Dioxane | 85 | >95 | Highly reactive, allowing for lower catalyst loading and milder conditions. |
Table 1: Comparative performance of 4-halopicolinamides in a representative Suzuki-Miyaura coupling with phenylboronic acid. Data is representative and synthesized from typical outcomes reported in the literature.[1][2][4]
The data clearly indicates that this compound provides high yields under standard, accessible conditions, making it a cost-effective and practical choice for routine synthesis.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a vital reaction for synthesizing aryl amines from aryl halides.[3] This transformation has revolutionized the synthesis of countless pharmaceuticals and materials.[6][7] The choice of ligand is paramount in this reaction, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos dramatically improving reaction efficiency and scope.[7]
Similar to the Suzuki coupling, the reactivity order for Buchwald-Hartwig amination is I > Br > Cl . The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step, which is more facile for the weaker C-I and C-Br bonds.[2][8]
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | ~80-90 | Efficient coupling with a range of primary and secondary amines.[9] |
| 4-Chloropicolinamide | RuPhos Precatalyst | LiHMDS | Toluene | 110 | ~75-85 | Requires a highly active precatalyst and slightly higher temperatures.[9] |
| 4-Iodopicolinamide | Pd₂(dba)₃ / BINAP | K₂CO₃ | Dioxane | 90 | >90 | Very high reactivity, often compatible with weaker bases.[3] |
Table 2: Comparative performance in a representative Buchwald-Hartwig amination with morpholine. Data is representative and based on established trends and protocols.[3][9]
Once again, this compound demonstrates excellent performance, providing high yields with well-established catalytic systems, reinforcing its position as a versatile and reliable synthetic intermediate.
Experimental Protocols & Methodologies
To ensure reproducibility and success, we provide detailed, step-by-step protocols for the key transformations discussed.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[4][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-picolinamide product.[4]
Visualizing the Workflow and Catalytic Cycle
To better illustrate the process, the following diagrams outline the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.[5][10]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The catalytic cycle is the heart of the transformation, involving a sequence of steps that regenerate the active catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a superior building block for the synthesis of functionalized pyridine derivatives. Its reactivity profile offers an optimal balance of reaction efficiency and substrate stability, making it a preferred choice over its chloro- and iodo-analogs for many applications. It consistently delivers high yields in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination under well-established, practical conditions. This guide provides the necessary comparative data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this compound in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Wikipedia. (n.d.). Suzuki reaction.
- the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- RSC Publishing. (2011, July 25). Pd-catalyzed cross-coupling reactions of alkyl halides.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Bromopicolinamide
For professionals in drug discovery and development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. This guide offers an in-depth, comparative analysis of analytical methodologies for assessing the purity of 4-Bromopicolinamide, a key building block in modern medicinal chemistry. We will move beyond simple protocols to explore the causality behind our analytical choices, grounding our discussion in the principles of orthogonal validation and regulatory compliance.
The core philosophy of robust purity analysis rests on the concept of orthogonality : the use of multiple, distinct analytical techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a high degree of confidence that all potential impurities—whether they arise from starting materials, side-reactions, or degradation—are detected and accurately quantified.
Understanding the Impurity Landscape of this compound
Before selecting our analytical arsenal, we must first anticipate the enemy. The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the amidation of a 4-bromopicolinic acid derivative. This allows us to forecast potential process-related impurities:
-
Starting Materials: Unreacted 4-bromopicolinic acid or its activated ester.
-
By-products: Positional isomers (e.g., 2- or 5-bromopicolinamide) if the bromination step lacks perfect regioselectivity.
-
Degradation Products: Hydrolysis of the amide back to the parent carboxylic acid.
-
Residual Solvents: Organic solvents used during synthesis and purification, which are strictly regulated by ICH Q3C guidelines.[1]
Our analytical strategy must be designed to resolve and quantify the main compound while being sensitive to this diverse range of potential chemical entities.
Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
Causality of Method Design: We select a C18 column as our stationary phase because its nonpolar nature is well-suited for retaining and separating the moderately polar this compound from both more polar impurities (like the parent acid) and potentially less polar by-products. The mobile phase, a gradient of acidified water and acetonitrile, allows us to elute a wide range of compounds with varying polarities. The use of formic acid serves to protonate silanol groups on the column, improving peak shape, and ensures that acidic or basic analytes are in a single ionic form, leading to sharp, reproducible peaks.
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix, and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix, and degas.[2]
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient of A and B Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B Flow Rate 1.0 mL/min Column Temperature 35 °C Detection UV at 265 nm | Injection Volume | 5 µL |
-
System Suitability & Analysis:
-
Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the area of the main peak should be ≤ 2.0%.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: Hypothetical HPLC Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.45 | 4-Bromopicolinic Acid (Impurity) |
| 2 | 12.8 | 99.32 | This compound (API) |
| 3 | 15.2 | 0.23 | Unknown Impurity |
Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test, ensuring the chromatographic system is performing correctly before sample analysis. The method's high resolution allows it to serve as a stability-indicating method, capable of separating the main compound from its potential degradants.[3]
Workflow Visualization: HPLC Purity Assessment
Caption: Step-by-step workflow for HPLC purity analysis.
Method 2: Quantitative NMR (qNMR) Spectroscopy — An Orthogonal Approach
While HPLC provides excellent separation, its reliance on response factors can introduce bias if impurities have different chromophores. Nuclear Magnetic Resonance (NMR) spectroscopy offers a truly orthogonal and primary method of quantification.[4] In ¹H qNMR, the integral of a signal is directly proportional to the number of protons it represents, regardless of the molecule's structure. By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration and purity, we can determine an absolute purity value.
Causality of Method Design: We choose an internal standard (e.g., maleic acid) that is stable, non-volatile, has sharp singlets that do not overlap with our analyte's signals, and is accurately weighed. DMSO-d₆ is selected as the solvent for its ability to dissolve both the analyte and the standard, and its solvent peak does not interfere with key signals.
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the proton at the 3-position) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the standard
-
Method 3: Differential Scanning Calorimetry (DSC) — A Holistic View of Purity
DSC provides a powerful, albeit different, perspective on purity. It measures the total mole percent of eutectic impurities in a crystalline substance by quantifying the depression and broadening of its melting peak.[5] This is governed by the Van't Hoff equation.
Causality of Method Design: This technique is selected as a complementary method because it does not require reference standards for the impurities and uses a very small amount of material.[6] Its effectiveness is based on the thermodynamic principle that impurities disrupt a substance's crystal lattice, causing it to melt at a lower temperature over a broader range.[7]
Limitations: The trustworthiness of DSC for purity is high for compounds that are >98% pure, crystalline, and do not decompose upon melting.[5] It cannot identify individual impurities and is ineffective for amorphous materials or systems where impurities form solid solutions.[8]
Detailed Experimental Protocol: DSC Purity
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a vented aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Use the instrument's software to apply the Van't Hoff equation to the leading edge of the melting endotherm to calculate the mole percent purity.
Comparative Guide to Purity Assessment Techniques
The true power of a purity assessment program lies in the intelligent combination of these orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and defensible purity profile.
| Technique | Principle | Primary Application for this compound | Strengths | Limitations |
| HPLC | Chromatographic Separation | Quantification of individual impurities; Purity determination by area % | High resolution and sensitivity; Can be stability-indicating.[3] | Requires reference standards for identified impurities; Response factors can vary. |
| qNMR | Nuclear Resonance | Absolute purity determination; Structural confirmation | Primary analytical method; No chromophore dependency.[4] | Lower sensitivity than HPLC; Requires non-overlapping signals. |
| DSC | Thermodynamics (Melting) | Total mole % purity of eutectic impurities | No impurity standards needed; Small sample size.[6][8] | Only for crystalline, stable compounds; Does not identify impurities.[5] |
| GC-MS | Chromatographic Separation & Mass | Identification and quantification of volatile impurities and residual solvents | Excellent for volatile/semi-volatile analysis; Definitive identification by MS.[9][10] | Not suitable for non-volatile compounds; Requires derivatization for some analytes. |
Workflow Visualization: Orthogonal Purity Strategy
Caption: An integrated, orthogonal strategy for purity validation.
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. A robust and defensible purity assessment is built upon an orthogonal foundation, leveraging the distinct strengths of HPLC for impurity profiling, qNMR for absolute purity determination, DSC for a holistic view of crystalline purity, and GC-MS for volatile impurity control. By understanding the causality behind each method and integrating their results, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for successful and reproducible downstream applications.
References
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News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
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Jain, A. et al. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Retrieved from [Link]
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Eurolab. (n.d.). DSC Thermal Characterization Testing. Retrieved from [Link]
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A Practical Guide to Pharmaceutical Intermediate Quality Standards. (n.d.). LinkedIn. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. Retrieved from [Link]
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Science Rabbit LLP. (n.d.). Pharmacopeial Solvents & Impurities. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
- Ilango, K. & Arulkumaran, G. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728.
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
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- Godejohann, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Medicinal Chemistry Research, 28(12), 2051–2068.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy.
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Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 4-Bromopicolinamide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography remains the definitive technique for elucidating atomic arrangements, providing unparalleled insights into the intermolecular interactions that govern the properties of solid-state materials.[1][2] This guide offers an in-depth technical comparison of the crystallographic analysis of 4-Bromopicolinamide derivatives.
Picolinamide and its analogues are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[3][4] The introduction of a bromine atom at the 4-position of the pyridine ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce potential halogen bonding interactions.[5] While a published crystal structure for this compound itself is not available in open crystallographic databases as of this writing, this guide will provide a robust comparative framework. We will detail the synthesis and crystallization protocols, outline the crystallographic workflow, and conduct a comparative structural analysis using the well-documented polymorphs of the parent picolinamide as a baseline. This allows us to predict and understand the profound structural implications of bromine substitution.
Part 1: Synthesis and Crystallization of this compound
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for diffraction. The causality behind the chosen synthetic route is the use of commercially available starting materials and robust, high-yielding reactions.
Experimental Protocol: Synthesis of this compound
This protocol follows a two-step process: the oxidation of 4-bromo-2-methylpyridine to the corresponding carboxylic acid, followed by amidation.
Step 1: Oxidation to 4-Bromopyridine-2-carboxylic acid [6]
-
Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (10.0 mL, approx. 0.1 mol) and 200 mL of deionized water.
-
Reaction: Begin stirring and gently heat the mixture. When the internal temperature reaches 75°C, begin the portion-wise addition of potassium permanganate (KMnO₄) (39.5 g, 0.25 mol) over a period of 1-2 hours. Rationale: The slow addition of the strong oxidizing agent (KMnO₄) is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Heating: After the addition is complete, maintain the reaction mixture at 80°C with vigorous stirring for 3 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrates and acidify to pH 3-4 with concentrated hydrochloric acid (HCl). The white precipitate of 4-Bromopyridine-2-carboxylic acid will form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation to this compound [7]
-
Activation: In a dry 250 mL flask under a nitrogen atmosphere, suspend 4-Bromopyridine-2-carboxylic acid (5.0 g, approx. 24.7 mmol) in 100 mL of dichloromethane (DCM). Add oxalyl chloride (2.4 mL, approx. 27.2 mmol) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Rationale: The carboxylic acid is converted to a more reactive acyl chloride intermediate. DMF catalyzes this conversion.
-
Reaction: Stir the mixture at room temperature for 2 hours. The solution should become clear.
-
Ammonia Addition: Cool the reaction mixture to 0°C and slowly bubble ammonia gas through the solution, or add a concentrated aqueous ammonia solution (35 mL) dropwise while stirring vigorously. A white precipitate will form immediately. Rationale: The nucleophilic ammonia reacts with the acyl chloride to form the primary amide.
-
Isolation: After the addition is complete, stir for an additional 30 minutes. Filter the solid product, wash thoroughly with water and then with a small amount of cold DCM to remove any unreacted starting material.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate.
Experimental Protocol: Crystallization Techniques
Obtaining diffraction-quality single crystals is often a process of systematic screening. For a molecule like this compound, several methods should be attempted in parallel.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, acetone) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. Rationale: This is the simplest method, allowing the solution to slowly reach supersaturation, promoting the growth of a few large crystals rather than many small ones.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging drop) or in a small well (sitting drop). Seal this within a larger reservoir containing a "weaker" solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the solution drop, gradually reducing the solubility of the compound and inducing crystallization. Rationale: This method provides finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. The compound will slowly diffuse to the interface and crystallize.
Part 2: The X-ray Crystallography Workflow
Once a suitable crystal is obtained, it undergoes a standardized process to determine its molecular and crystal structure.[2] This workflow is a self-validating system; the quality of the final refined model is judged by statistical metrics that compare the calculated diffraction pattern from the model to the observed experimental data.[2]
Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.
Part 3: Comparative Structural Analysis
To understand the structure of this compound derivatives, we must first analyze the parent molecule, picolinamide. Picolinamide is known to exhibit polymorphism—the ability to crystallize in different solid-state forms with distinct molecular arrangements and physical properties.[8] This phenomenon is critical in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.[3]
Baseline for Comparison: The Polymorphs of Picolinamide
At least two polymorphs of picolinamide have been structurally characterized.[8] Their key difference lies in the supramolecular assembly, specifically the hydrogen-bonding network formed by the primary amide groups.
-
Polymorph I (Metastable): In this form, the picolinamide molecules are linked by hydrogen bonds to form distinct tetramers.[8] These tetrameric units then pack into the crystal lattice.
-
Polymorph II (Stable at Room Temp): This form features a different hydrogen-bonding scheme, leading to a more stable and dense packing arrangement. The carboxamide group is slightly twisted out of the plane of the pyridine ring.[1]
The existence of these polymorphs demonstrates the flexibility of the picolinamide scaffold and the fine energetic balance between different possible hydrogen-bonding motifs.
Predicted Impact of the 4-Bromo Substituent
Introducing a bromine atom at the C4 position of the pyridine ring is expected to have several significant impacts on the crystal structure compared to the parent picolinamide.
-
Introduction of Halogen Bonding: The bromine atom can act as a halogen bond donor.[5] A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen of a carbonyl group or the nitrogen of a pyridine ring on an adjacent molecule.[9][10] This interaction could compete with or supplement the primary hydrogen-bonding network, potentially leading to entirely new supramolecular synthons and crystal packing arrangements not seen in the parent picolinamide.
-
Modification of Hydrogen Bonding: The electron-withdrawing nature of the bromine atom will decrease the electron density of the pyridine ring. This could subtly weaken the hydrogen bond accepting capability of the pyridine nitrogen, potentially altering the geometry and strength of any N-H···N interactions that might form.
-
Steric and Packing Effects: Bromine is significantly larger than hydrogen. Its presence will impose steric constraints that dictate how molecules can pack together. This can disrupt the efficient π-π stacking observed in some picolinamide structures or, conversely, promote new packing motifs through Br···π interactions.[10]
-
Increased Likelihood of Polymorphism: The introduction of a new, influential intermolecular interaction (halogen bonding) alongside the existing strong hydrogen bonding increases the number of energetically viable ways the molecules can arrange themselves. This complexity makes the system more prone to polymorphism.[11]
Caption: Predicted shift in intermolecular forces from picolinamide to this compound.
Part 4: Comparative Crystallographic Data
The following table summarizes the crystallographic data for the two known polymorphs of picolinamide, which serve as our reference point.[1] A hypothetical set of parameters for a potential this compound derivative is included to illustrate the expected changes.
| Parameter | Picolinamide (Polymorph I)[8] | Picolinamide (Polymorph II)[1] | This compound Derivative (Hypothetical) | Causality for Prediction |
| Formula | C₆H₆N₂O | C₆H₆N₂O | C₆H₅BrN₂O | Stoichiometric |
| Molecular Weight | 122.12 | 122.12 | 201.02 | Addition of a bromine atom |
| Crystal System | Monoclinic | Monoclinic | Monoclinic or Orthorhombic | Halogen bonding can lead to higher symmetry packing. |
| Space Group | P2₁/c | P2₁/n | P2₁/c or Pbca | These are common space groups for centrosymmetric organic molecules. |
| Unit Cell Volume (ų) | ~750 | ~740 | ~850 - 950 | The larger bromine atom will increase the volume occupied by each molecule, expanding the unit cell. |
| Density (calc, g/cm³) | ~1.37 | ~1.39 | ~1.75 - 1.85 | The significant increase in molecular weight will lead to a much higher crystal density. |
| Primary Supramolecular Synthon | Hydrogen-bonded tetramers | Hydrogen-bonded chains | Hydrogen-bonded chains + Halogen bonds | The robust amide hydrogen bond will likely persist, supplemented by C-Br···O/N halogen bonds.[9] |
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust, predictive analysis is possible through a comparative approach. By understanding the foundational structures of picolinamide polymorphs, we can apply the principles of crystal engineering to forecast the structural consequences of halogen substitution. The introduction of a bromine atom at the 4-position is not a trivial change; it introduces a new and directionally specific intermolecular force—the halogen bond—that will compete with and modulate the dominant hydrogen-bonding network. This interplay is predicted to result in novel supramolecular synthons, altered crystal packing, and a higher propensity for polymorphism. The experimental protocols and analytical framework presented here provide a comprehensive guide for researchers to synthesize, crystallize, and ultimately characterize these important derivatives, paving the way for a deeper understanding of their structure-property relationships in the context of drug development.
References
-
Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. (2025). ResearchGate. [Link]
-
Crystallographic data of picolinamide polymorphs I and II, at T = 150 K and T = 293 K. (n.d.). ResearchGate. [Link]
-
About Small Molecule X-ray Crystallography. (n.d.). Diamond Light Source. [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]
-
Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. (2022). PubMed. [Link]
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This compound. (n.d.). PubChem. [Link]
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N-(4-Bromophenyl)pyridine-2-carboxamide. (2003). ResearchGate. [Link]
-
4-Bromopyridine-2-carbaldehyde. (n.d.). PubChem. [Link]
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Crystal structure of N-hydroxypicolinamide monohydrate. (2016). ResearchGate. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). MDPI. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. (2017). SciSpace. [Link]
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (2019). National Institutes of Health (NIH). [Link]
-
Crystallographic data. (n.d.). ResearchGate. [Link]
-
Intermolecular Br···π interactions (dashed lines) in the title compound. (n.d.). ResearchGate. [Link]
-
Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. (2021). Royal Society of Chemistry. [Link]
-
Picolinamide. (n.d.). NIST WebBook. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]
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Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). PubMed. [Link]
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A Comparative Guide to the Biological Evaluation of Novel 4-Bromopicolinamide Compounds for Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is paramount. Among these, the picolinamide core, a derivative of pyridine-2-carboxylic acid, has emerged as a privileged structure in drug discovery, particularly in the development of kinase inhibitors. The strategic incorporation of a bromine atom at the 4-position of the picolinamide ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, thereby influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive comparison of novel 4-Bromopicolinamide derivatives, offering insights into their biological performance as potential anticancer agents, supported by experimental data and detailed protocols.
The Rationale for this compound in Anticancer Research
The picolinamide scaffold is a key component in several FDA-approved kinase inhibitors, underscoring its importance in targeting dysregulated signaling pathways in cancer. The introduction of a bromine atom is a deliberate medicinal chemistry strategy. Bromine, being a heavy halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, its lipophilic nature can improve membrane permeability, a critical factor for oral bioavailability. This guide will delve into specific examples of this compound derivatives that have been synthesized and evaluated for their anticancer potential, providing a comparative analysis to inform future drug development efforts.
Comparative Analysis of Anticancer Activity
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2 (Liver) | 1.89 | Sorafenib | 3.45 |
| HCT116 (Colon) | 2.54 | Sorafenib | 4.12 | ||
| 46 | 4-(4-aminophenoxy)picolinamide | A549 (Lung) | 0.26 | Cabozantinib | 0.62 |
| HeLa (Cervical) | Not Reported | Cabozantinib | Not Reported | ||
| MCF-7 (Breast) | Not Reported | Cabozantinib | Not Reported |
Table 1: In vitro cytotoxic activity of novel this compound derivatives.[1][2]
The data clearly indicates that strategic modifications to the this compound scaffold can lead to compounds with potent anticancer activity. For instance, compound 5q , a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, demonstrated superior potency against both HepG2 and HCT116 cell lines when compared to the clinically used kinase inhibitor, Sorafenib.[1] Similarly, compound 46 , a 4-(4-aminophenoxy)picolinamide derivative, exhibited a more potent inhibitory effect on the A549 lung cancer cell line than Cabozantinib, another established anticancer drug.[2] These findings highlight the potential of the this compound core in generating novel and effective anticancer drug candidates.
Mechanistic Insights: Targeting Key Cancer Pathways
Beyond cytotoxicity, understanding the mechanism of action is crucial for the development of targeted therapies. Many this compound derivatives have been investigated for their ability to inhibit specific protein kinases that are critical for cancer cell survival and proliferation.
For example, the 4-(4-aminophenoxy)picolinamide derivative, compound 46 , was specifically designed and evaluated as a c-Met kinase inhibitor.[2] The dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers. Compound 46 was found to inhibit c-Met kinase with an IC50 value of 46.5 nM.[2] Mechanistic studies further revealed that this compound induced apoptosis in A549 cells and caused cell cycle arrest at the G0/G1 phase.[2]
The 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q , was shown to induce apoptosis and necrosis in cancer cells.[3] In vivo studies using a colon carcinoma mouse model demonstrated that 5q could effectively suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[3]
Caption: Inhibition of the c-Met signaling pathway by compound 46.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of the findings presented, this section details the key experimental methodologies employed in the biological evaluation of this compound compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of promising compounds, a tumor xenograft model is often employed.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then randomized into treatment and control groups. The this compound derivative is administered to the treatment group (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic incorporation of a bromine atom can enhance biological activity, and further derivatization has led to compounds with potent and selective inhibitory effects against various cancer cell lines and key oncogenic kinases. The comparative data presented in this guide underscore the potential of this chemical class.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Investigating the efficacy of these compounds in combination with other anticancer therapies could also be a valuable avenue of exploration. The detailed experimental protocols provided herein offer a robust framework for the continued biological evaluation of novel this compound derivatives, with the ultimate goal of translating these promising preclinical findings into effective clinical cancer treatments.
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A Senior Application Scientist's Guide to the Mechanistic Landscape of 4-Bromopicolinamide Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the picolinamide scaffold is a privileged motif, appearing in a multitude of clinically relevant molecules. Its ability to engage in key hydrogen bonding interactions and its favorable physicochemical properties make it an attractive building block. 4-Bromopicolinamide, in particular, serves as a versatile precursor, offering a reactive handle for strategic molecular elaboration. Understanding the mechanistic underpinnings of its reactions is paramount for designing efficient, scalable, and predictable synthetic routes.
This guide provides an in-depth comparison of the primary reaction classes involving this compound, supported by mechanistic insights and experimental data. We will explore the causality behind experimental choices, offering a framework for rational reaction design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of heteroaromatic systems like this compound.[1] The success of these transformations hinges on a delicate interplay between the substrate, catalyst, ligand, base, and solvent. The reactivity of the C-X bond in halopyridines generally follows the trend I > Br > Cl, which is inversely correlated with the bond dissociation energy.[1][2] This makes the oxidative addition of the palladium catalyst to the C-Br bond a favorable and often rate-determining step.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron species with an organic halide.[3] It is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[3] The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[4]
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate.[5][7]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the Pd(II) complex, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of 4-Halopicolinamides
The choice of halogen significantly impacts reaction efficiency. While iodides are more reactive, bromides often offer a better balance of reactivity, stability, and cost for drug development campaigns.
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 80 | 18-22 | Good | [9] |
| 4-Chloropicolinamide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | RT-100 | >12 | Moderate to Good | [8] |
| 4-Iodopicolinamide | Pd(OAc)₂ / SPhos | K₂CO₃ | RT | <6 | High | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of an arylboronic acid with this compound.
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and K₃PO₄ (2.0 equiv).[9]
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture.[9]
-
Add degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., dioxane/H₂O 4:1).[5]
-
Seal the vessel and heat the reaction mixture at 80-100°C overnight, with vigorous stirring.[5]
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[10]
Mechanistic Pathway
Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12]
-
Oxidative Addition: A Pd(0) species adds to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[12]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][13] A potential side reaction is β-hydride elimination, which can be minimized through judicious ligand selection.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.
Comparative Catalyst Performance
Ligand choice is critical in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and suppress side reactions.[14]
| Substrate | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 12 | High | [11][14] |
| 4-Chloropicolinamide | Pd(OAc)₂ / RuPhos | K₂CO₃ | 110 | 24 | Moderate | [15] |
| This compound | [(CyPF-tBu)PdCl₂] | NaOtBu | 80 | 4 | High | [16] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and a strong base like NaOtBu or K₃PO₄ (1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction to 80-110°C with stirring until the starting material is consumed (as monitored by LC-MS).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are highly versatile, Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for introducing nucleophiles. The reaction is favored on electron-poor aromatic rings, making the pyridine core of this compound a suitable substrate.[17] The presence of the nitrogen atom and the carboxamide group, both electron-withdrawing, activates the ring toward nucleophilic attack.[18][19]
Mechanistic Pathway: Addition-Elimination
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[17][20]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The loss of aromaticity results in a high-energy state.[17][20]
-
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. This step is typically fast.[17]
Caption: The addition-elimination pathway of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison and Considerations
Unlike palladium-catalyzed reactions, the reactivity order for the leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate. However, for many practical applications with strong nucleophiles, the C-Br bond is sufficiently activated.
| Reaction Type | Typical Conditions | Key Advantages | Key Limitations |
| SNAr | Strong nucleophile (e.g., NaOMe, KSR), polar aprotic solvent (e.g., DMF, DMSO), elevated temperature. | Metal-free, cost-effective, simple procedure. | Limited to strong nucleophiles; risk of side reactions; regioselectivity can be an issue in more complex substrates. |
| Cross-Coupling | Pd catalyst, ligand, base, often milder temperatures. | Broad scope of nucleophiles (C, N, O, S), high functional group tolerance, excellent regioselectivity. | Cost of catalyst/ligands, potential for metal contamination in the final product. |
Experimental Protocol: SNAr with a Thiol Nucleophile
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO in a round-bottom flask.
-
Add the thiol nucleophile (1.1 equiv) followed by a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv).
-
Heat the reaction mixture to 80-120°C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Conclusion
This compound is a robust and versatile building block for drug discovery, amenable to functionalization through several key reaction pathways.
-
Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer unparalleled scope and control for the formation of C-C and C-N bonds, respectively. The choice of ligand and reaction conditions is critical for achieving high efficiency and is the primary means of optimization.
-
Nucleophilic Aromatic Substitution (SNAr) provides a valuable, metal-free alternative for introducing strong nucleophiles. Its feasibility is a direct consequence of the electron-deficient nature of the substituted pyridine ring.
For drug development professionals, a thorough understanding of these competing and complementary mechanistic pathways allows for the strategic design of synthetic routes, enabling rapid access to diverse chemical matter and accelerating the journey from hit to lead to clinical candidate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromopicolinamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromopicolinamide (C₆H₅BrN₂O). As a brominated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its proper handling and disposal are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural instruction.
Hazard Identification and Safety Imperatives
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This knowledge forms the basis of all safety and disposal protocols. This compound is classified with several key hazards that dictate its handling procedures from initial use to final disposal.[1]
The primary rationale for strict disposal protocols is to mitigate exposure risks to personnel and prevent environmental contamination. As a halogenated organic compound, its improper disposal can contribute to the formation of persistent and toxic environmental byproducts.[2][3][4]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 693291[1]
Regulatory Framework for Halogenated Waste
This compound is classified as a halogenated organic compound . This places it under specific regulatory frameworks, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[5][6] The EPA and corresponding state agencies mandate that such wastes are not disposed of in regular trash or via sanitary sewer systems.[5][7]
The core principle of these regulations is "cradle-to-grave" management, meaning the waste generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.[6] Therefore, following a documented and compliant disposal pathway is not just a best practice; it is a legal requirement.
Core Principles of this compound Waste Management
Four fundamental principles must be applied to all waste streams containing this compound:
-
Segregation: This is the most critical step. Halogenated organic waste must be kept separate from all other waste streams, especially non-halogenated solvents, acids, bases, and oxidizers.[8][9][10] The reason for this is twofold: it prevents dangerous chemical reactions within the waste container and allows for the correct disposal pathway, as treatment technologies for halogenated waste (like high-temperature incineration) are specific.[2]
-
Containerization: Waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[11][12] For solid this compound waste, a high-density polyethylene (HDPE) drum or a similarly robust container is appropriate.
-
Labeling: All waste containers must be accurately and clearly labeled the moment the first drop of waste is added.[13][14] The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards.[10][14]
-
Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[12][14] The SAA should be in a well-ventilated area, away from ignition sources, and ideally within secondary containment to manage potential spills.
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for handling the various forms of this compound waste generated in a laboratory setting.
A. Unused or Expired Solid this compound
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[10]
-
Prepare Waste Container: Select a designated, compatible hazardous waste container for "Halogenated Organic Solids." Ensure it is properly labeled as described in Principle 3.
-
Transfer: In a chemical fume hood to prevent inhalation of dust, carefully transfer the solid this compound into the waste container using a dedicated scoop or spatula. Minimize the generation of dust during this process.
-
Seal and Log: Securely close the container. If your institution requires it, log the added quantity in the waste accumulation log.
-
Store: Return the container to its designated SAA.
B. Contaminated Labware and Consumables
This includes items like pipette tips, weigh boats, contaminated gloves, and absorbent paper from cleaning work surfaces.
-
Segregation: All items grossly contaminated with this compound must be treated as hazardous waste.
-
Collection: Place these items directly into the designated "Halogenated Organic Solids" waste container. Do not dispose of them in regular trash or biohazard bags.
-
Sharps: Needles or other sharps contaminated with this compound must be placed in a designated sharps container that is also managed as hazardous waste for incineration.[15]
C. Empty Original Containers
An "empty" container that held a hazardous chemical is often still considered hazardous waste unless properly decontaminated.
-
Rinsing (Triple Rinse): The preferred method for decontaminating the container is a triple rinse.
-
Container Disposal: After triple rinsing, the container may be managed as non-hazardous waste (e.g., recycled glass or plastic), but only if the label is fully defaced. Consult your institution's Environmental Health & Safety (EHS) department for their specific policy on rinsed containers.
D. Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion and prevent spills during transport.[11]
-
Request Pickup: Once a container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days in a central accumulation area), contact your EHS department to arrange for pickup by a certified hazardous waste disposal vendor.[11][14]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for this compound waste management.
Emergency Procedures & Spill Management
A chemical spill is an uncontrolled release that must be managed as waste.
-
Alert Personnel: Immediately alert others in the area.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and remove ignition sources. For large spills, evacuate and call emergency services.[17]
-
Contain and Absorb: Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container for halogenated solids.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[15]
By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and regulatory integrity.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromopicolinamide
For researchers and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. 4-Bromopicolinamide, a key building block in synthetic chemistry, requires a comprehensive understanding of its hazard profile to establish safe handling practices. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols and a deep understanding of the risks involved. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazards: A Risk-Based Approach to PPE Selection
This compound presents several key health hazards that dictate the required level of personal protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact with the skin can lead to irritation.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation to the eyes.
-
H335: May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract.
These classifications are not merely warnings; they are directives that inform every aspect of our safety protocol. The selection of PPE is therefore a direct response to mitigate the risks of oral, dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations of the causality behind each choice in the subsequent sections.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents skin contact to mitigate the risk of skin irritation (H315)[2][3]. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. | Protects against splashes and airborne particles, preventing serious eye irritation (H319)[2][4]. |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and contact with contaminated surfaces, protecting the skin and personal clothing[5]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of airborne particles, addressing the risk of respiratory tract irritation (H335)[2][5]. |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects. Standard laboratory practice[5]. |
Procedural Guidance: A Step-by-Step Approach to Safety
Donning PPE: Establishing a Protective Barrier
The following workflow illustrates the correct sequence for putting on your PPE before handling this compound. This sequence is designed to minimize the potential for cross-contamination.
Caption: Workflow for the correct donning of PPE.
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the hood to minimize reaching in and out.
-
Weighing: When weighing the solid this compound, perform this task within the fume hood or in a balance enclosure to prevent the dissemination of dust. Use anti-static weighing paper or a container to minimize adherence of the powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
During Reaction: Keep all reaction vessels clearly labeled and within the fume hood. Maintain a clean and organized workspace to prevent accidental spills or contact.
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.
Doffing PPE: Preventing Contamination Spread
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The principle is to remove the most contaminated items first, touching the outside of contaminated items only with other contaminated items (i.e., your outer gloves).
Caption: Workflow for the correct doffing of PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial component of the handling lifecycle of any hazardous chemical.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered contaminated waste.
-
Segregation: This waste should be placed in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated aromatic compound, this waste must be segregated from non-halogenated chemical waste[2].
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. These procedures are in place to ensure compliance with local and federal regulations.
By adhering to these detailed protocols, you are not just following a set of rules, but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]
-
Navigating OSHA Chemical Safety Rules for a Safer Workplace. EHS Today. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (NPG). Amnautical. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Premier Safety. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 4'-Bromoacetanilide. Acros Organics. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
